1-Methylquinoxalin-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 521692. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-methylquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-8-5-3-2-4-7(8)10-6-9(11)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPVQLYVDDOWNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325904 | |
| Record name | AK-830/25033058 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6479-18-1 | |
| Record name | 2(1H)-Quinoxalinone, 1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6479-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 521692 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006479181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC521692 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521692 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | AK-830/25033058 | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1,2-dihydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methylquinoxalin-2-one: Core Properties and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylquinoxalin-2-one is a heterocyclic compound belonging to the quinoxalinone class, a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound. It details experimental protocols for its synthesis and analysis, summarizes key spectroscopic data, and explores its reactivity. Furthermore, this document discusses the known biological activities and potential signaling pathway interactions of this compound and its derivatives, highlighting its importance as a building block in the development of novel therapeutic agents and functional materials.
Core Properties of this compound
This compound, also known by its IUPAC name 1-methylquinoxalin-2(1H)-one, is a pale yellow solid at room temperature.[1] Its fundamental properties are summarized in the tables below.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₈N₂O | [1][2] |
| Molecular Weight | 160.17 g/mol | [1] |
| CAS Number | 6479-18-1 | [1][2] |
| IUPAC Name | 1-methylquinoxalin-2(1H)-one | [3] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 119-123 °C (Predicted) | [1] |
| Boiling Point | 296.8 °C (Predicted) | [1] |
| Purity | Typically available at 97-98% | [2][4] |
| Storage | Sealed in a dry place at room temperature | [3] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
| Spectroscopy | Key Data | Reference(s) |
| ¹H NMR | Spectral data available, but specific chemical shifts and coupling constants require direct consultation of spectral databases. | [5] |
| ¹³C NMR | Spectral data available, but specific chemical shifts require direct consultation of spectral databases. | [6] |
| Infrared (IR) | Spectral data available, but specific peak assignments require direct consultation of spectral databases. | [7] |
| Mass Spectrometry (MS) | Molecular ion peak (M+) expected at m/z = 160. Fragmentation pattern would likely involve the loss of CO (m/z = 28) and other characteristic fragments. | [8] |
Synthesis and Reactivity
The synthesis of quinoxalin-2(1H)-ones can be achieved through the cyclization of N-protected o-phenylenediamines with α-ketoesters.[9][10] A general protocol is described below.
General Experimental Protocol for Synthesis of Quinoxalin-2(1H)-ones
A mixture of an N-protected o-phenylenediamine (0.6 mmol), an α-ketoester (0.6 mmol), and trifluoroacetic acid (CF₃COOH) (0.6 mmol) in acetonitrile (MeCN) (2.0 mL) is stirred in an open flask at room temperature.[9][10] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated and purified using standard techniques such as column chromatography. For the synthesis of this compound, N-methyl-o-phenylenediamine would be the appropriate starting material.
Reactivity
This compound exhibits reactivity at the C3 position, making it a valuable scaffold for the synthesis of a diverse range of derivatives. The quinoxalin-2(1H)-one core can undergo various C-H functionalization reactions, including arylation, alkylation, and amination, often facilitated by photocatalysis.[11][12][13]
Biological Activity and Signaling Pathways
While direct studies on the biological targets of this compound are limited, the broader class of quinoxalinone derivatives has demonstrated significant potential in drug development, particularly as antimicrobial and anticancer agents.[14][15]
Anticancer and Antimicrobial Potential
Derivatives of quinoxalin-2(1H)-one have been shown to exhibit cytotoxic effects against various human cancer cell lines.[14] The proposed mechanisms of action for some of these derivatives include the inhibition of key signaling molecules such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical component in angiogenesis.[16] Inhibition of VEGFR-2 can disrupt tumor blood supply, thereby impeding cancer growth. Furthermore, some quinoxalinone derivatives have been implicated in the modulation of the PI3K/Wnt and ERK/AKT signaling pathways, which are crucial for cancer cell proliferation and survival.[17]
Photosensitizing Properties and Reactive Oxygen Species (ROS) Generation
This compound can act as a photosensitizer.[11] Upon irradiation with visible light, it can activate molecular oxygen to generate reactive oxygen species (ROS), specifically singlet oxygen (¹O₂) and superoxide anion radicals (O₂⁻).[11] This property is significant as ROS can induce cellular damage and trigger apoptotic pathways in cancer cells.
Caption: Potential signaling pathways affected by quinoxalinone derivatives.
Experimental Workflows
Synthesis and Purification Workflow
The general workflow for the synthesis and purification of this compound derivatives is outlined below.
Caption: General workflow for synthesis and purification.
Conclusion
This compound is a versatile heterocyclic compound with a foundation of well-characterized, albeit sometimes predicted, basic properties. Its reactivity at the C3 position allows for the synthesis of a wide array of derivatives with significant potential in drug discovery, particularly in the development of anticancer and antimicrobial agents. The photosensitizing nature of this compound opens avenues for its application in photodynamic therapy. Further research into the specific biological targets and signaling pathways directly modulated by this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and data summarized in this guide provide a valuable resource for researchers and professionals working with this important chemical entity.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. 1-methyl-2(1H)-Quinoxalinone 97% | CAS: 6479-18-1 | AChemBlock [achemblock.com]
- 3. 1-Methylquinoxalin-2(1H)-one | 6479-18-1 [sigmaaldrich.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. 6479-18-1|1-Methylquinoxalin-2(1H)-one|BLD Pharm [bldpharm.com]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 7. 6479-18-1 Cas No. | 1-Methyl-1,2-dihydroquinoxalin-2-one | Apollo [store.apolloscientific.co.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 16. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
1-Methylquinoxalin-2-one chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 1-Methylquinoxalin-2-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.
Chemical Structure and Identification
This compound is a derivative of quinoxaline, featuring a methyl group at the N1 position and a carbonyl group at the C2 position of the heterocyclic ring.
IUPAC Name: 1-methylquinoxalin-2(1H)-one[1]
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Physicochemical and Spectroscopic Data
The key properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| CAS Number | 6479-18-1 | [1] |
| Appearance | Pale yellow or off-white solid | |
| Melting Point | 119-123 °C | |
| Boiling Point | 296.8 ± 23.0 °C (Predicted) | |
| Density | 1.21 ± 0.1 g/cm³ (Predicted) | |
| Storage | Sealed in dry, room temperature | [1] |
| ¹³C NMR (CDCl₃) | δ (ppm): 158.39, 155.21, 133.28, 132.70, 129.55, 129.47, 123.57, 113.57, 29.02 | [2] |
| ¹H NMR (CDCl₃) | Aromatic protons are expected in the range of δ 7.00-8.40 ppm. The N-methyl protons would appear as a singlet further upfield. | [3] |
| Mass Spectrum | Molecular ion peaks corresponding to the molecular formula are observed. | [2] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the condensation of N-methyl-o-phenylenediamine with an α-keto acid or its ester, followed by cyclization.[4][5]
Reaction Scheme:
Caption: Synthetic pathway to this compound.
Detailed Methodology:
-
Reaction Setup: To a solution of N-methyl-benzene-1,2-diamine (1.0 eq) in a suitable solvent such as acetonitrile, add an α-ketoester like ethyl glyoxalate (1.0 eq).[4]
-
Catalyst Addition: Introduce a catalytic amount of an acid, such as trifluoroacetic acid (TFA), to the mixture.[4][6]
-
Reaction Conditions: Stir the reaction mixture in an open flask at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up and Purification: Upon completion, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.
Photocatalytic C-H Amination
This compound can serve as a substrate in photocatalytic C(sp²)–H/N–H cross-dehydrogenative coupling reactions. This methodology allows for the direct formation of C-N bonds at the C3 position.
Reaction Scheme:
Caption: Workflow for photocatalytic amination.
Detailed Methodology:
-
Reactant Preparation: In a reaction vessel, dissolve 1-methylquinoxalin-2(1H)-one (1.0 eq) and an aliphatic amine (e.g., n-propylamine, 2.0 eq) in a solvent such as dimethylformamide (DMF).
-
Reaction Conditions: Irradiate the solution with a visible light source, such as a purple LED (e.g., 390 nm), at room temperature. The reaction is typically carried out under an air atmosphere, which serves as the green oxidant.
-
Reaction Time: The reaction is allowed to proceed for a specified duration, often around 12 hours, with progress monitored by TLC.
-
Product Isolation: After the reaction is complete, the solvent is removed in vacuo. The crude material is then purified by flash column chromatography on silica gel (e.g., using a petroleum ether/EtOAc eluent system) to afford the desired 3-aminoquinoxaline-2(1H)-one product.
References
- 1. 1-Methylquinoxalin-2(1H)-one | 6479-18-1 [sigmaaldrich.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoxalinone synthesis [organic-chemistry.org]
- 6. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 1-Methylquinoxalin-2-one (CAS: 6479-18-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methylquinoxalin-2-one (CAS number 6479-18-1), a heterocyclic compound belonging to the quinoxaline class. This document details its physicochemical properties, synthesis methodologies, and known spectroscopic data. While specific biological activities and mechanisms of action for this compound are not extensively documented in publicly available literature, this guide explores the well-established biological significance of the broader quinoxaline scaffold, suggesting potential areas of investigation for this particular derivative. This whitepaper aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the potential applications of this compound.
Introduction
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[1] The quinoxaline scaffold, consisting of a benzene ring fused to a pyrazine ring, is a privileged structure in medicinal chemistry due to its diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][2] this compound is a derivative of this important class, and understanding its fundamental characteristics is crucial for exploring its potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6479-18-1 | [3] |
| Molecular Formula | C₉H₈N₂O | [3] |
| Molecular Weight | 160.17 g/mol | [3] |
| Appearance | Pale yellow solid | |
| Melting Point | 120-121 °C | |
| Boiling Point (Predicted) | 296.8 ± 23.0 °C at 760 Torr | |
| Density (Predicted) | 1.21 ± 0.1 g/cm³ | |
| IUPAC Name | 1-methylquinoxalin-2(1H)-one | [3] |
Synthesis of this compound
The synthesis of quinoxalin-2-ones generally involves the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound or its equivalent. For this compound, the logical starting materials would be N-methyl-o-phenylenediamine and a glyoxylate derivative.
General Synthetic Approach
A common and effective method for the synthesis of quinoxalin-2-ones is the reaction of N-substituted o-phenylenediamines with α-ketoesters.[4] This reaction proceeds via an initial condensation to form an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the quinoxalinone ring system.
A plausible synthetic route for this compound is depicted below:
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
N-methyl-o-phenylenediamine
-
Ethyl glyoxalate (or a suitable glyoxylic acid derivative)
-
Ethanol (or another suitable solvent)
-
Catalytic amount of a weak acid (e.g., acetic acid)
Procedure:
-
Dissolve N-methyl-o-phenylenediamine in a suitable solvent such as ethanol in a round-bottom flask.
-
Add a stoichiometric equivalent of ethyl glyoxalate to the solution.
-
Add a catalytic amount of a weak acid to facilitate the condensation reaction.
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product may precipitate out of the solution.
-
The crude product is collected by filtration and washed with a cold solvent to remove any unreacted starting materials.
-
Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Spectroscopic data for derivatives of 1-methylquinoxalin-2(1H)-one are available. For example, for 1-methyl-3-(octylamino)quinoxalin-2(1H)-one, the following ¹H NMR and ¹³C NMR data have been reported:
-
¹H NMR (400 MHz, CDCl₃) δ 7.54 (d, J = 7.1 Hz, 1H), 7.23 (ddd, J = 12.2, 8.3, 6.5 Hz, 3H), 6.37 (s, 1H), 3.70 (s, 3H), 3.53 (dd, J = 13.1, 6.9 Hz, 2H), 1.68 (dt, J = 14.7, 7.2 Hz, 2H), 1.38–1.23 (m, 10H), 0.88 (t, J = 6.6 Hz, 3H) ppm.[5]
-
¹³C NMR (100 MHz, CDCl₃) δ 152.0, 148.9, 134.3, 129.3, 126.0, 124.1, 123.7, 113.5, 40.9, 31.8, 29.3, 29.2, 29.2, 27.1, 22.7, 14.1 ppm.[5]
Mass Spectrometry (MS)
Mass spectral data is available for 1-Methylquinoxalin-2(1H)-one, confirming its molecular weight.[6]
Potential Biological Activity and Signaling Pathways
While direct experimental evidence for the biological activity of this compound is limited in the reviewed literature, the quinoxaline scaffold is a well-known pharmacophore with a broad spectrum of biological activities.[1][2]
Antimicrobial Activity
Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents.[7] Some derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[7][8] The proposed mechanism of action for some quinoxaline antibiotics involves binding to bacterial DNA.[7]
Anticancer Activity
Numerous studies have reported the anticancer properties of quinoxaline derivatives.[1][8] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA).[1]
A potential mechanism of action for quinoxaline derivatives in cancer involves the inhibition of signaling pathways that are crucial for tumor growth and survival. For instance, some COX-2 inhibitors have been shown to induce apoptosis by inactivating the PI3K and Wnt signaling pathways.[1]
Caption: Potential signaling pathways inhibited by quinoxaline derivatives in cancer.
Future Directions
The established biological importance of the quinoxaline scaffold suggests that this compound warrants further investigation. Future research should focus on:
-
Developing and optimizing a robust and scalable synthesis protocol for this compound.
-
Comprehensive biological screening to evaluate its potential antimicrobial, anticancer, and other pharmacological activities.
-
In-depth mechanistic studies to elucidate its mode of action and identify specific molecular targets and signaling pathways.
Conclusion
This compound is a readily accessible heterocyclic compound with a foundation in the well-established and biologically significant quinoxaline class. While specific data on its biological activity is currently sparse, its structural features suggest it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a consolidated resource of its known properties and synthetic considerations to facilitate and encourage future research into this intriguing molecule.
References
- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-methyl-2(1H)-Quinoxalinone 97% | CAS: 6479-18-1 | AChemBlock [achemblock.com]
- 4. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spectrabase.com [spectrabase.com]
- 7. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 8. mdpi.com [mdpi.com]
Spectroscopic Profile of 1-Methylquinoxalin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1-Methylquinoxalin-2-one. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, serves as a critical resource for the identification, characterization, and quality control of this compound in research and drug development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.98 | d | 8.0 | 1H | H-8 |
| 7.59 | s | 1H | H-3 | |
| 7.55 | t | 7.8 | 1H | H-6 |
| 7.33 | t | 7.6 | 1H | H-7 |
| 7.28 | d | 8.4 | 1H | H-5 |
| 3.69 | s | 3H | N-CH₃ |
¹³C NMR (Carbon-13 NMR) Data [1]
| Chemical Shift (δ) ppm | Assignment |
| 154.9 | C=O (C-2) |
| 154.5 | C-3 |
| 133.8 | C-8a |
| 132.8 | C-6 |
| 130.3 | C-4a |
| 129.0 | C-8 |
| 123.8 | C-7 |
| 113.8 | C-5 |
| 29.3 | N-CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H Stretch |
| ~2930 | Aliphatic C-H Stretch (N-CH₃) |
| ~1650 | C=O Stretch (Amide) |
| ~1600, ~1480 | C=C Aromatic Ring Stretch |
| ~1350 | C-N Stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 160 | 100 | [M]⁺ (Molecular Ion) |
| 132 | ~60 | [M-CO]⁺ |
| 104 | ~40 | [M-CO-N₂]⁺ or [C₇H₆N]⁺ |
| 77 | ~30 | [C₆H₅]⁺ |
Experimental Protocols
The spectroscopic data presented were obtained using standard analytical techniques for organic compound characterization.
NMR Spectroscopy:
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For ¹H NMR, parameters such as a spectral width of -2 to 10 ppm, a relaxation delay of 1 second, and 16 scans are commonly used. For ¹³C NMR, a spectral width of 0 to 160 ppm with proton decoupling is standard.
Infrared (IR) Spectroscopy:
IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS):
Mass spectra are acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample, dissolved in a suitable solvent like methanol or dichloromethane, is injected into the GC. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments is analyzed.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: A flowchart illustrating the typical workflow from synthesis to spectroscopic analysis and final characterization of an organic compound.
References
Navigating the Solubility of 1-Methylquinoxalin-2-one: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of 1-methylquinoxalin-2-one, a heterocyclic compound of interest in pharmaceutical research and drug development. While specific quantitative solubility data for this compound is not extensively available in public literature, this document consolidates available information on its solubility characteristics, along with data for structurally similar compounds. Furthermore, it details established experimental protocols for determining solubility and visualizes key related biological pathways and experimental workflows to support researchers, scientists, and drug development professionals.
Understanding the Solubility Profile
This compound is a derivative of quinoxaline, a class of compounds known for a wide range of biological activities.[1][2] The solubility of this compound is a critical parameter for its synthesis, purification, formulation, and biological screening. Based on its chemical structure and available data for analogous compounds, a qualitative solubility profile can be inferred.
Qualitative Solubility Assessment:
-
Organic Solvents: Derivatives of this compound have been purified using solvent systems such as petroleum ether and ethyl acetate, suggesting its solubility in these and other common organic solvents.[3] For the closely related compound, 3-methyl-2(1H)-quinoxalinone, solubility has been reported in ethanol, acetone, and ethyl acetate.[4] Similarly, 3-methylquinoxaline-2-carboxylic acid is soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[5]
-
Aqueous Solvents: Quinoxaline derivatives are generally described as being soluble in water.[6] However, specific data for this compound is lacking. The related compound, 3-methyl-2(1H)-quinoxalinone, is reported to be insoluble in water.[4] Another analog, 3-methylquinoxalin-2-ol, exhibits a solubility of >24 µg/mL at a pH of 7.4.[7]
Quantitative Solubility Data for Quinoxalinone Analogs
To provide a quantitative perspective, the following table summarizes the available solubility data for compounds structurally related to this compound. This information can serve as a valuable reference point for estimating the solubility of the target compound and for designing appropriate experimental conditions.
| Compound Name | Solvent | Solubility | Temperature (°C) | pH |
| 3-Methylquinoxalin-2-ol | Aqueous Buffer | >24 µg/mL | Not Specified | 7.4 |
| 3-Methylquinoxaline-2-carboxylic Acid | DMF | 25 mg/mL | Not Specified | Not Applicable |
| DMSO | 30 mg/mL | Not Specified | Not Applicable | |
| DMSO:PBS (1:10) | 0.1 mg/mL | Not Specified | 7.2 | |
| Ethanol | 25 mg/mL | Not Specified | Not Applicable | |
| 2,3-Dihydroxyquinoxaline | Aqueous Buffer | >24.3 µg/mL | Not Specified | 7.4 |
Note: This data is for analogous compounds and should be used as an estimation for this compound.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for drug development. The following are detailed methodologies for key experiments to quantify both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.[8]
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let undissolved solid settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve with known concentrations of the compound to quantify the solubility.
Kinetic Solubility Determination (DMSO Co-solvent Method)
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[3][9][10]
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
96-well microtiter plates (UV-transparent for spectrophotometric analysis)
-
Plate reader (spectrophotometer)
-
Automated liquid handler (optional)
Procedure:
-
Dispense the aqueous buffer into the wells of a 96-well plate.
-
Add a small volume of the this compound DMSO stock solution to each well to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Mix the solutions by shaking the plate for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity of the solutions at a specific wavelength (e.g., 620 nm) using a plate reader. The appearance of precipitate indicates that the compound has exceeded its kinetic solubility.
-
Alternatively, for a quantitative measurement, the plate can be centrifuged to pellet the precipitate, and the concentration of the compound remaining in the supernatant can be determined by measuring the UV absorbance at the compound's λmax. A calibration curve is used for quantification.
Visualizing a Relevant Biological Pathway and Experimental Workflow
To provide further context for the application of quinoxalinone derivatives, the following diagrams illustrate a key signaling pathway where these compounds show activity and a general workflow for their synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. chembk.com [chembk.com]
- 5. 3-Methyl-quinoxaline-2-carboxylic Acid CAS#: 74003-63-7 [m.chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. 3-Methylquinoxalin-2-ol | C9H8N2O | CID 26384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Biological Activity Screening of 1-Methylquinoxalin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of 1-Methylquinoxalin-2-one and its derivatives. While a singular, exhaustive screening study on this compound is not extensively documented in publicly available literature, this guide synthesizes data from numerous studies on the broader quinoxalin-2(1H)-one scaffold. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering insights into the potential therapeutic applications of this class of compounds.
The quinoxalinone core is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1] These activities include anticancer, antimicrobial, and enzyme inhibitory properties.[1] This guide will delve into the methodologies for screening these activities, present available quantitative data for structurally similar compounds, and visualize key experimental workflows and biological pathways.
Anticancer Activity
Quinoxalin-2(1H)-one derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against various cancer cell lines.[2][3] The primary mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[2][3]
Data Presentation: In Vitro Anticancer Activity of Quinoxalin-2(1H)-one Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various quinoxalin-2(1H)-one derivatives against several human cancer cell lines. This data provides a comparative look at the cytotoxic potential of this class of compounds.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Compound 15 (a quinoxaline-2(1H)-one derivative) | HepG-2 (Liver Cancer) | 5.30 | [2] |
| MCF-7 (Breast Cancer) | 2.20 | [2] | |
| HCT-116 (Colon Cancer) | 5.50 | [2] | |
| Compound 17b (a quinoxaline-2(1H)-one derivative) | HepG-2 (Liver Cancer) | Not specified, but noted as potent | [2] |
| MCF-7 (Breast Cancer) | Not specified, but noted as potent | [2] | |
| HCT-116 (Colon Cancer) | Not specified, but noted as potent | [2] | |
| Compound 10a (an indeno[1,2-b]quinoxaline derivative) | MDA-MB-231 (Breast Cancer) | 0.87 | [4] |
| PC-3 (Prostate Cancer) | 0.82 | [4] | |
| Huh-7 (Liver Cancer) | 0.64 | [4] | |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NCI-60 Panel | Low to subnanomolar (10⁻¹⁰ M level) | [3] |
| Quinoxalinone Schiff's base (6d) | LoVo (Colon Cancer) | 127.5 µg/mL | [5] |
| HCT-116 (Colon Cancer) | 100.0 µg/mL | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., HepG-2, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound or its derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. After 24 hours of cell seeding, replace the old medium with 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Visualization: Anticancer Screening Workflow & Signaling Pathway
Caption: General workflow for determining the in vitro anticancer activity of test compounds using the MTT assay.
Caption: Simplified diagram of the VEGFR-2 signaling pathway and its inhibition by quinoxalinone derivatives.
Antimicrobial Activity
Derivatives of quinoxalin-2(1H)-one have demonstrated notable activity against a range of bacterial and fungal pathogens.[6][7][8] Their mechanism of action can vary, but for some derivatives, it involves the inhibition of essential enzymes like DNA gyrase.[6]
Data Presentation: In Vitro Antimicrobial Activity of Quinoxalin-2(1H)-one Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) and other antimicrobial activity data for various quinoxalin-2(1H)-one derivatives.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Quinoxalin-2(1H)-one derivatives (4a, 7, 8a, etc.) | S. aureus | 0.97–62.5 | Not specified | [6][9] |
| E. coli | 0.97–62.5 | Not specified | [6][9] | |
| P. aeruginosa | 0.97–62.5 | Not specified | [6][9] | |
| C. albicans | Not specified | Not specified | [6][9] | |
| Quinoxalinone Schiff's bases (4a, 4c, etc.) | E. faecalis | IC50: 9.60-10.80 | Not specified | [10] |
| B. fragilis | IC50: 8.05-14.50 | Not specified | [10] | |
| E. coli | IC50: 7.90-18.40 | Not specified | [10] | |
| Novel quinoxalinone derivatives | S. aureus | Not specified | Varied | [7] |
| B. cereus | Not specified | Varied | [7] | |
| S. marcescens | Not specified | Varied | [7] | |
| P. mirabilis | Not specified | Varied | [7] | |
| A. ochraceus | Not specified | Varied | [7] | |
| P. chrysogenum | Not specified | Varied | [7] |
Experimental Protocol: Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
Materials:
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile Petri dishes
-
This compound or its derivatives (dissolved in DMSO)
-
Standard antibiotic/antifungal (e.g., Ciprofloxacin, Amphotericin B)
-
Sterile cork borer
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes.
-
Inoculation: Uniformly spread a standardized inoculum of the test microorganism over the surface of the agar.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells. Also, add the standard antibiotic/antifungal and a DMSO control to separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each well in millimeters.
Visualization: Antimicrobial Screening Workflow
Caption: A simplified workflow for the agar well diffusion method to screen for antimicrobial activity.
Enzyme Inhibition
The biological activities of quinoxalin-2(1H)-one derivatives are often attributed to their ability to inhibit specific enzymes. This targeted inhibition can disrupt critical cellular processes in pathogens or cancer cells.
Data Presentation: Enzyme Inhibitory Activity of Quinoxalin-2(1H)-one Derivatives
The following table summarizes the inhibitory activity of various quinoxalin-2(1H)-one derivatives against different enzymes.
| Compound/Derivative | Enzyme Target | IC50 | Reference |
| Quinoxaline-2(1H)-one derivatives | S. aureus DNA Gyrase | 10.93 ± 1.81–26.18 ± 1.22 µM | [6] |
| Quinoxalinone Schiff's bases | COX-2 | Inhibition efficiencies up to 100% at 200 µg/mL | [10] |
| LDHA | IC50: 102.7-111.6 µg/mL | [10] | |
| Dibromo substituted quinoxaline (26e) | ASK1 | 30.17 nM | [11][12] |
| Quinoxaline-2(1H)-one derivative (15) | VEGFR-2 | 1.09 µM | [2] |
| Quinoxaline-2(1H)-one derivative (17b) | VEGFR-2 | 1.19 µM | [2] |
| Quinoxalin-2(1H)-one derivative (13d) | Aldose Reductase | 0.107 µM | [13] |
Experimental Protocol: General Enzyme Inhibition Assay
The following is a generalized protocol for an in vitro enzyme inhibition assay. Specific conditions will vary depending on the enzyme.
Materials:
-
Purified enzyme (e.g., ASK1, VEGFR-2)
-
Substrate for the enzyme
-
Assay buffer
-
This compound or its derivatives (dissolved in DMSO)
-
96-well microplate
-
Detection reagent (specific to the assay, e.g., ADP-Glo™ for kinase assays)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the appropriate assay buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Enzyme Addition: Add the enzyme solution to the wells and incubate for a specific period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Incubation: Incubate the reaction mixture for a defined period at the optimal temperature for the enzyme.
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Signal Measurement: Measure the signal (e.g., luminescence, fluorescence, absorbance) using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Visualization: Logical Relationship in Enzyme Inhibition
Caption: Logical diagram illustrating the principle of enzyme inhibition by a this compound derivative.
Conclusion
The this compound scaffold and its derivatives represent a versatile class of compounds with significant potential for the development of new therapeutic agents. The available data strongly suggests that these compounds possess anticancer, antimicrobial, and enzyme inhibitory activities. This technical guide provides a foundational framework for researchers interested in exploring the biological activities of this compound. Further comprehensive screening of this compound itself is warranted to fully elucidate its pharmacological profile and to identify lead compounds for future drug development efforts. The detailed experimental protocols and visualizations provided herein are intended to facilitate the design and execution of such screening programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of indeno[1,2-b]quinoxaline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 7. Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives [mdpi.com]
- 8. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of quinoxalin-2(1 H)-one derivatives as a novel class of multifunctional aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 1-Methylquinoxalin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylquinoxalin-2-one belongs to the quinoxalinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. While extensive research has been conducted on various substituted quinoxalin-2(1H)-one derivatives, data specifically characterizing the therapeutic targets of this compound are limited in publicly available literature. However, based on the biological evaluation of structurally related analogs, several potential therapeutic targets can be inferred. This technical guide consolidates the current understanding of the potential therapeutic targets for the quinoxalin-2-one scaffold, providing a framework for the investigation of this compound as a therapeutic agent. The primary putative targets for this class of compounds include enzymes implicated in cancer and inflammation, such as Cyclooxygenase-2 (COX-2), Lactate Dehydrogenase A (LDHA), and various protein kinases, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Additionally, antibacterial activity through the inhibition of DNA gyrase has been reported for quinoxaline derivatives. This document outlines the key therapeutic targets, presents quantitative data from relevant derivatives, details experimental protocols for target validation, and provides visual workflows and signaling pathway diagrams to guide future research.
Potential Therapeutic Targets
The quinoxalin-2-one core is a versatile pharmacophore that has been shown to interact with a range of biological targets. The primary areas of therapeutic potential for derivatives of this scaffold, and by extension, potentially for this compound, are in oncology, anti-inflammatory applications, and as anti-infective agents.
Cyclooxygenase-2 (COX-2)
COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and are also implicated in the proliferation of cancer cells.[1][2] Inhibition of COX-2 is a well-established strategy for treating inflammatory disorders and has shown promise in cancer therapy and prevention.[1] Several quinoxalin-2(1H)-one derivatives have been evaluated for their COX-2 inhibitory activity.[1][2]
Lactate Dehydrogenase A (LDHA)
LDHA is a critical enzyme in the anaerobic glycolytic pathway, which is often upregulated in cancer cells (the Warburg effect).[1] This enzyme catalyzes the conversion of pyruvate to lactate, and its inhibition is being explored as a therapeutic strategy to disrupt cancer cell metabolism.[1] Quinoxalinone-based compounds have been investigated as potential inhibitors of LDHA.[1][2]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of the VEGF/VEGFR-2 signaling pathway is a clinically validated approach in cancer therapy. The quinoxaline scaffold is present in several known kinase inhibitors, and derivatives have been specifically designed and evaluated as VEGFR-2 inhibitors.
DNA Gyrase
DNA gyrase is a bacterial enzyme that is essential for DNA replication, repair, and transcription. It is a validated target for antibacterial drugs. Quinoxaline-based compounds have a long history as antimicrobial agents, with some acting through the inhibition of DNA gyrase.
Quantitative Data for Quinoxalin-2-one Derivatives
Table 1: COX-2 Inhibitory Activity of Selected Quinoxalinone Derivatives
| Compound | Modification on Quinoxalin-2-one Scaffold | COX-2 Inhibition (%) @ 200 µg/mL | Reference |
| Derivative 1 | Schiff's base at C3 | Moderate to high | [1] |
| Derivative 2 | Varied aryl substitutions | Ranged from 9.05% to over 80% | [1] |
Table 2: LDHA Inhibitory Activity of Selected Quinoxalinone Derivatives
| Compound | Modification on Quinoxalin-2-one Scaffold | LDHA Inhibition (%) @ 200 µg/mL | Reference |
| 4d | Schiff's base with electron-withdrawing groups | 84.95% | [1] |
| Other Derivatives | Varied Schiff's base substitutions | Wide range of activities | [1] |
Table 3: VEGFR-2 Inhibitory Activity of Selected Quinoxalinone Derivatives
| Compound | Modification on Quinoxalin-2-one Scaffold | IC50 (µM) | Reference |
| 3-methylquinoxalin-2(1H)-one derivative | Varied substitutions at C3 and N1 | 2.6 nM - 9.8 µM | |
| Quinoxalin-2(1H)-one derivative | 6-methoxy-7-(3-morpholinopropoxy)-1-(2-phenoxyethyl) | Not specified |
Table 4: DNA Gyrase Inhibitory Activity of Selected Quinoxaline Derivatives
| Compound | Modification on Quinoxaline Scaffold | IC50 (µM) | Reference |
| 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives | Hydrazone, hydrazine, and pyrazole moieties at C3 | 10.93 - 26.18 | |
| 2-(1-Methylhydrazino)quinoxaline | Methylhydrazino at C2 | 7.35 (E. coli) |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the inhibitory activity of this compound against its potential therapeutic targets.
COX-2 Inhibition Assay (Colorimetric)
Principle: This assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a color change that can be quantified spectrophotometrically.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compound (this compound) and reference inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.
-
Add the test compound or reference inhibitor to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
LDHA Inhibition Assay (Spectrophotometric)
Principle: This assay measures the decrease in NADH concentration, which absorbs light at 340 nm, as it is oxidized to NAD+ during the conversion of pyruvate to lactate by LDHA.
Materials:
-
Human recombinant LDHA enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Pyruvate (substrate)
-
NADH (cofactor)
-
Test compound (this compound) and reference inhibitor (e.g., Oxamate)
-
96-well UV-transparent microplate
-
Spectrophotometer or microplate reader capable of reading at 340 nm
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a UV-transparent 96-well plate, add the assay buffer, pyruvate, and NADH to each well.
-
Add the test compound or reference inhibitor to the designated wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the LDHA enzyme to all wells.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition versus the inhibitor concentration.
VEGFR-2 Kinase Assay (Luminescence-based)
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of ATP is inversely proportional to the kinase activity.
Materials:
-
Human recombinant VEGFR-2 kinase domain
-
Kinase Assay Buffer
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Test compound (this compound) and reference inhibitor (e.g., Sorafenib)
-
Luminescent kinase assay reagent (e.g., ADP-Glo™)
-
96-well white opaque microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound.
-
To the wells of a white opaque 96-well plate, add the kinase assay buffer, VEGFR-2 enzyme, and peptide substrate.
-
Add the test compound or reference inhibitor to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percentage of inhibition and determine the IC50 value.
DNA Gyrase Supercoiling Assay (Gel-based)
Principle: This assay assesses the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase. The different topological forms of the DNA (relaxed vs. supercoiled) are then separated by agarose gel electrophoresis.
Materials:
-
Bacterial DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
Gyrase Assay Buffer (containing ATP)
-
Test compound (this compound) and reference inhibitor (e.g., Ciprofloxacin)
-
Agarose gel electrophoresis system
-
DNA stain (e.g., Ethidium Bromide)
-
Gel documentation system
Procedure:
-
Set up reaction tubes containing the gyrase assay buffer and relaxed plasmid DNA.
-
Add varying concentrations of the test compound or reference inhibitor to the tubes.
-
Initiate the reaction by adding DNA gyrase.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction by adding a stop buffer/loading dye (containing SDS and EDTA).
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the relaxed and supercoiled DNA.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled DNA band to determine the extent of inhibition.
-
Determine the IC50 value as the concentration of the compound that reduces the supercoiling activity by 50%.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis,\nCell Proliferation,\nSurvival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled"]; Inhibitor [label="this compound\n(Potential Inhibitor)", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR2 [label="Binds"]; Inhibitor -> VEGFR2 [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; VEGFR2 -> {PLCg, PI3K, RAS} [label="Activates"]; PI3K -> AKT; RAS -> RAF -> MEK -> ERK; {AKT, ERK} -> Angiogenesis; } caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
// Nodes ArachidonicAcid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="COX-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGH2 [label="PGH2", fillcolor="#F1F3F4", fontcolor="#202124"]; PGE2 [label="PGE2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation,\nPain, Fever", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled"]; Inhibitor [label="this compound\n(Potential Inhibitor)", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges ArachidonicAcid -> COX2 [label="Substrate"]; Inhibitor -> COX2 [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; COX2 -> PGH2 [label="Converts to"]; PGH2 -> PGE2 [label="Isomerization"]; PGE2 -> {Inflammation, Proliferation}; } caption: COX-2/PGE2 Pathway and Point of Inhibition.
Experimental Workflows
// Nodes Start [label="Start:\nCompound Library\n(including this compound)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PrimaryScreen [label="Primary Screening\n(e.g., High-Throughput Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HitID [label="Hit Identification", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; DoseResponse [label="Dose-Response & IC50 Determination", fillcolor="#34A853", fontcolor="#FFFFFF"]; SecondaryAssay [label="Secondary & Orthogonal Assays\n(e.g., different assay format)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Selectivity [label="Selectivity Profiling\n(against related targets)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellBased [label="Cell-Based Assays\n(e.g., cytotoxicity, target engagement)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LeadOpt [label="Lead Optimization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> PrimaryScreen; PrimaryScreen -> HitID; HitID -> DoseResponse [label="Active"]; HitID -> Start [label="Inactive", style=dashed, color="#5F6368"]; DoseResponse -> SecondaryAssay; SecondaryAssay -> Selectivity; Selectivity -> CellBased; CellBased -> LeadOpt; } caption: General Workflow for Kinase Inhibitor Screening.
Conclusion
This compound is a promising candidate for further investigation as a therapeutic agent due to the well-documented biological activities of the broader quinoxalin-2-one class. The primary potential therapeutic targets include COX-2, LDHA, VEGFR-2, and bacterial DNA gyrase. While direct experimental evidence for this compound is currently lacking in the literature, this guide provides a comprehensive framework for its evaluation. The detailed experimental protocols and workflows outlined herein offer a systematic approach to characterizing its inhibitory activity and elucidating its mechanism of action. Further research, beginning with the systematic screening against these putative targets, is warranted to fully assess the therapeutic potential of this compound.
References
- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3 H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Methylquinoxalin-2-one Derivatives and Their Core Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-methylquinoxalin-2-one derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The document details their core structure, synthetic methodologies, and diverse biological activities, supported by quantitative data and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
The this compound Core Structure
The foundational structure of the compounds discussed is the this compound core. This bicyclic heteroaromatic system consists of a benzene ring fused to a pyrazine ring, with a methyl group at the N1 position and a carbonyl group at the C2 position. The IUPAC name for this core structure is 1-methylquinoxalin-2(1H)-one, and its chemical formula is C₉H₈N₂O.
The presence of the quinoxaline ring system imparts a range of pharmacological properties to its derivatives. The methylation at the N1 position is a key modification that can significantly influence the compound's physicochemical properties, such as solubility and lipophilicity, as well as its biological activity and metabolic stability. Further derivatization at other positions of the quinoxaline ring, particularly at the C3 position, allows for the fine-tuning of its biological profile.
Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives can be achieved through several synthetic routes. A common and efficient method involves the cyclization of N-methyl-1,2-diaminobenzenes with α-keto acids or their esters.[1]
A general synthetic workflow is depicted below:
Caption: General synthetic scheme for this compound derivatives.
Experimental Protocol: Synthesis of (E)-3-[2-(2-Chlorophenyl)ethenyl]-1-methylquinoxalin-2(1H)-one
This protocol is adapted from a study on the synthesis of 3-vinyl-quinoxalin-2(1H)-one derivatives as potential kinase inhibitors.[2]
Materials:
-
1-Methyl-3-methylquinoxalin-2(1H)-one
-
2-Chlorobenzaldehyde
-
Acetic anhydride
-
Piperidine
Procedure:
-
A mixture of 1-methyl-3-methylquinoxalin-2(1H)-one (1 mmol), 2-chlorobenzaldehyde (1.2 mmol), and acetic anhydride (5 mL) is prepared.
-
A catalytic amount of piperidine (2-3 drops) is added to the mixture.
-
The reaction mixture is refluxed for 8 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with a small amount of cold ethanol, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure (E)-3-[2-(2-chlorophenyl)ethenyl]-1-methylquinoxalin-2(1H)-one.
Biological Activities of this compound Derivatives
Derivatives of the this compound core have been investigated for a variety of biological activities, demonstrating their potential as therapeutic agents. The primary areas of investigation include their use as anticancer, antimicrobial, and enzyme inhibitory agents.
Anticancer Activity
Several studies have highlighted the anticancer potential of quinoxalinone derivatives. Their mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.[3] For instance, certain 1-methyl-3-vinyl-quinoxalin-2(1H)-one derivatives have been evaluated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in various cancers.[2]
A potential signaling pathway targeted by these compounds is the FGFR signaling cascade, which, when dysregulated, can lead to increased cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the FGFR1 signaling pathway by this compound derivatives.
Table 1: Anticancer Activity of Selected 1-Methyl-3-vinyl-quinoxalin-2(1H)-one Derivatives [2]
| Compound ID | Substitution on Vinyl Group | Target Cell Line | IC₅₀ (µM) |
| B1 | Phenyl | A549 (Lung) | >50 |
| B2 | 2-Chlorophenyl | A549 (Lung) | 15.3 |
| B3 | 4-Chlorophenyl | A549 (Lung) | 21.7 |
| B4 | 4-Methylphenyl | A549 (Lung) | 33.8 |
| B5 | 4-Methoxyphenyl | A549 (Lung) | 28.4 |
Antimicrobial Activity
Quinoxaline derivatives are well-known for their broad-spectrum antimicrobial properties.[4] While specific data for a series of this compound derivatives is limited, the general class of quinoxalin-2(1H)-ones has shown significant activity against various bacterial and fungal strains. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase.[5]
Table 2: Antimicrobial Activity of Representative Quinoxalin-2(1H)-one Derivatives [5][6]
| Compound Class | Test Organism | Activity Metric | Value (µg/mL or µM) |
| Hydrazone derivatives of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one | S. aureus (MDRB) | MIC | 1.95 - 15.62 |
| E. coli (MDRB) | MIC | 3.9 - 15.62 | |
| S. aureus DNA Gyrase | IC₅₀ | 10.93 - 26.18 |
MDRB: Multi-drug resistant bacteria
Enzyme Inhibitory Activity
Beyond anticancer and antimicrobial applications, this compound derivatives have been explored as inhibitors of other clinically relevant enzymes. For example, quinoxaline derivatives have been investigated as inhibitors of Apoptosis signal-regulated kinase 1 (ASK1), a key mediator in inflammatory and stress responses.[7]
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity Assay (MTT Assay)[2]
Objective: To determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549)
-
Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability and the IC₅₀ value for each compound.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)[5]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
A general workflow for the biological evaluation of these compounds is illustrated below:
Caption: A typical workflow for the biological evaluation of this compound derivatives.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The synthetic accessibility and the potential for diverse substitutions on the quinoxaline ring allow for the generation of large libraries of compounds for screening. Future research in this area should focus on the systematic exploration of the structure-activity relationships of 1-methylated derivatives to identify more potent and selective compounds. Furthermore, detailed investigations into their mechanisms of action and specific molecular targets will be crucial for their advancement as clinical candidates. The development of derivatives with improved pharmacokinetic and pharmacodynamic profiles will also be a key area of focus for future drug development efforts.
References
- 1. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Quinoxalinone Compounds
For Researchers, Scientists, and Drug Development Professionals
The quinoxalinone core, a fused heterocyclic system of benzene and pyrazinone rings, has emerged as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation in a wide array of therapeutic areas, from oncology to infectious diseases. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies of quinoxalinone compounds. It is designed to serve as a comprehensive resource, offering detailed experimental protocols, comparative quantitative data, and a visual representation of their mechanisms of action to aid researchers in the ongoing quest for novel therapeutics based on this versatile scaffold.
A Historical Overview: From Quinoxalines to Quinoxalinones
The journey of quinoxalinone compounds begins with the discovery of the broader quinoxaline class. In 1884, German chemists O. Hinsberg and, independently, W. Körner, first reported the synthesis of quinoxalines through the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.[1][2] This fundamental reaction, known as the Hinsberg-Körner synthesis, laid the groundwork for the exploration of this new class of nitrogen-containing heterocycles.
While the initial focus was on the fully aromatic quinoxaline ring system, the exploration of its partially reduced and oxidized derivatives soon followed. The first synthesis of a quinoxalin-2(1H)-one can be traced back to the early 20th century, with methods involving the reaction of o-phenylenediamine with α-haloesters like ethyl chloroacetate, which initially forms a 3,4-dihydro-1H-quinoxalin-2-one intermediate that can be subsequently oxidized to the corresponding quinoxalin-2(1H)-one.[3] Another early and straightforward approach involves the reductive cyclization of substituted 2-nitrophenylamino acetic acid derivatives.[4] These early synthetic efforts paved the way for the systematic investigation of the chemical and biological properties of the quinoxalinone core.
The latter half of the 20th century and the beginning of the 21st century witnessed a surge in interest in quinoxalinone derivatives, driven by the discovery of their potent and diverse pharmacological activities. This has led to the development of a vast library of substituted quinoxalinones with applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among others.[4]
Core Synthetic Methodologies and Experimental Protocols
The synthesis of the quinoxalinone scaffold can be broadly categorized into classical condensation reactions and more modern, often catalytic, approaches. This section details the experimental protocols for some of the most fundamental and widely used methods.
The Hinsberg-Körner Synthesis and its Adaptation for Quinoxalin-2,3-diones
The classical Hinsberg-Körner reaction remains a cornerstone for the synthesis of the quinoxaline ring system. A key adaptation of this method for the synthesis of quinoxaline-2,3-diones, a common precursor and biologically active class of quinoxalinones, involves the condensation of o-phenylenediamines with oxalic acid or its derivatives.[5]
Experimental Protocol: Synthesis of Quinoxaline-2,3-dione [2][5]
-
Materials:
-
o-Phenylenediamine (1.0 mmol, 108 mg)
-
Oxalic acid dihydrate (1.0 mmol, 126 mg)
-
Water (for recrystallization)
-
Mortar and pestle
-
-
Procedure:
-
In a mortar, combine o-phenylenediamine and oxalic acid dihydrate.
-
Grind the mixture thoroughly with a pestle at room temperature in an open atmosphere. The solid mixture will gradually turn into a melt.
-
Continue grinding until the reaction is complete (typically monitored by TLC).
-
The resulting solid is then purified by recrystallization from hot water to yield the pure quinoxaline-2,3-dione.
-
This solvent-free method is environmentally friendly and often proceeds with high yield.
Synthesis of Quinoxalin-2(1H)-ones from o-Phenylenediamine and α-Haloesters
A common and versatile method for the synthesis of the quinoxalin-2(1H)-one core involves the reaction of an o-phenylenediamine with an α-haloester, such as ethyl bromoacetate. This reaction typically proceeds through a 3,4-dihydro-1H-quinoxalin-2-one intermediate, which can be isolated or oxidized in situ.[3]
Experimental Protocol: One-pot Synthesis of 1H-Quinoxalin-2-one [3]
-
Materials:
-
o-Phenylenediamine (10 mmol, 1.08 g)
-
Ethyl bromoacetate (22 mmol, 3.66 g)
-
Triethylamine (4 mL)
-
Acetonitrile (30 mL)
-
-
Procedure:
-
To a solution of o-phenylenediamine in acetonitrile, add triethylamine and ethyl bromoacetate.
-
Stir the mixture at room temperature for 1 hour, then heat under reflux for 3 hours (monitor reaction progress by TLC).
-
After completion, remove the solvent under reduced pressure.
-
Add water to the residue, and filter the resulting solid.
-
The crude product, a mixture of 3,4-dihydro-1H-quinoxalin-2-one and 1H-quinoxalin-2-one, can be separated by fractional crystallization from methanol.
-
Experimental Protocol: Oxidation of 3,4-dihydro-1H-quinoxalin-2-one to 1H-quinoxalin-2-one [3]
-
Materials:
-
3,4-dihydro-1H-quinoxalin-2-one
-
Hydrogen peroxide (30% solution)
-
Acetic acid
-
-
Procedure:
-
Dissolve the 3,4-dihydro-1H-quinoxalin-2-one in acetic acid.
-
Add hydrogen peroxide solution dropwise with stirring.
-
The reaction mixture is typically stirred at room temperature until the oxidation is complete (monitored by TLC).
-
The product, 1H-quinoxalin-2-one, can be isolated by pouring the reaction mixture into water and filtering the resulting precipitate.
-
Reductive Cyclization for Quinoxalinone Synthesis
Another important synthetic route involves the reductive cyclization of appropriately substituted nitroaromatics. For instance, N-(2-nitrophenyl)glycine derivatives can be reduced and cyclized in one pot to yield quinoxalinones.[4]
Experimental Protocol: Reductive Cyclization to form a Quinoxalinone Derivative [4]
-
Materials:
-
2-((4-chloro-2-nitrophenyl)amino)acetic acid
-
Raney Nickel or Palladium on carbon (catalyst)
-
Hydrogen gas or a hydrogen source (e.g., hydrazine)
-
Solvent (e.g., ethanol or acetic acid)
-
-
Procedure:
-
Dissolve the starting nitro compound in a suitable solvent in a hydrogenation vessel.
-
Add the catalyst (e.g., Raney Ni or Pd/C).
-
Pressurize the vessel with hydrogen gas or add the hydrogen source.
-
The reaction is typically stirred at room temperature or with gentle heating until the reduction of the nitro group and subsequent cyclization are complete.
-
After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude quinoxalinone product, which can be further purified by recrystallization.
-
Physicochemical and Spectroscopic Characterization
The quinoxalinone core and its derivatives are typically crystalline solids with characteristic spectroscopic signatures.
Table 1: Physicochemical and Spectroscopic Data for Representative Quinoxalinone Compounds
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | 1H NMR (δ, ppm, solvent) | 13C NMR (δ, ppm, solvent) | IR (ν, cm-1) | Mass Spec (m/z) |
| Quinoxalin-2(1H)-one | C₈H₆N₂O | 146.15 | 271-273 | 12.35 (s, 1H, NH), 8.15 (s, 1H), 7.85-7.30 (m, 4H) (DMSO-d₆) | 155.0, 145.1, 132.8, 131.5, 130.2, 129.0, 124.1, 115.8 (DMSO-d₆) | 3150-2800 (N-H, C-H), 1670 (C=O), 1610, 1590 (C=C, C=N) | 146 (M⁺) |
| 3-Methylquinoxalin-2(1H)-one | C₉H₈N₂O | 160.17 | 245-247 | 12.1 (s, 1H, NH), 7.7-7.2 (m, 4H), 2.4 (s, 3H, CH₃) (DMSO-d₆) | 154.9, 153.2, 132.0, 130.9, 128.6, 123.1, 115.3 (DMSO-d₆) | 3180-2800 (N-H, C-H), 1665 (C=O), 1600, 1580 (C=C, C=N) | 160 (M⁺) |
| 6-Chloroquinoxalin-2(1H)-one | C₈H₅ClN₂O | 180.59 | >300 | 12.6 (s, 1H, NH), 8.2 (s, 1H), 7.8-7.4 (m, 3H) (DMSO-d₆) | 154.5, 144.0, 133.0, 132.0, 130.5, 128.0, 127.5, 117.0 (DMSO-d₆) | 3200-2850 (N-H, C-H), 1675 (C=O), 1605, 1585 (C=C, C=N), 820 (C-Cl) | 180 (M⁺) |
| Quinoxaline-2,3-dione | C₈H₆N₂O₂ | 162.15 | >360 | 12.0 (br s, 2H, NH), 7.2 (m, 4H) (DMSO-d₆) | 156.1, 129.8, 116.2 (DMSO-d₆) | 3200-2800 (N-H), 1700 (C=O), 1610, 1590 (C=C, C=N) | 162 (M⁺) |
Biological Activities and Mechanisms of Action
Quinoxalinone derivatives have garnered significant attention for their wide range of biological activities. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of critical cellular signaling pathways.
Anticancer Activity
Many quinoxalinone derivatives exhibit potent anticancer activity through the inhibition of various protein kinases involved in cancer cell proliferation, survival, and angiogenesis.
Table 2: Anticancer Activity of Selected Quinoxalinone Derivatives
| Compound Class | Target Kinase(s) | Example Cancer Cell Line | IC₅₀ | Reference |
| Phenylamino-substituted quinoxalinones | VEGFR-2 | HUVEC | 2.7 nM | [1] |
| Imidazo[1,2-a]quinoxalines | EGFR | A549 (Lung Cancer) | 211.22 nM | [6] |
| Quinoxaline-bisarylureas | BRAF | A375 (Melanoma) | ~50 nM | [7] |
| Arylamino aryl sulfonyl quinoxalines | PI3Kα | - | Sub-micromolar | [8] |
Quinoxalinone-based kinase inhibitors often target key nodes in signaling cascades that are frequently dysregulated in cancer.
Caption: EGFR signaling pathway and its inhibition by quinoxalinone derivatives.
Caption: VEGFR-2 signaling pathway and its inhibition by quinoxalinone derivatives.
Antimicrobial Activity
Quinoxalinone derivatives have also demonstrated significant potential as antimicrobial agents, effective against a range of bacteria and fungi. Their mechanisms of action often involve the inhibition of essential bacterial enzymes or the disruption of cellular integrity.
Table 3: Antimicrobial Activity of Selected Quinoxalinone Derivatives
| Compound Class | Target Organism | Mechanism of Action | MIC (µg/mL) | Reference |
| Quinoxaline-1,4-di-N-oxides | Clostridium perfringens, Brachyspira hyodysenteriae | Generation of ROS, DNA damage, cell wall/membrane disruption | 0.25-8 | [5] |
| C-2 amine-substituted quinoxalines | Staphylococcus aureus (including MRSA) | Compromised cell membrane integrity | 4-16 | [9] |
| Quinoxalinone-hydrazone derivatives | Staphylococcus aureus, Escherichia coli | DNA Gyrase Inhibition (proposed) | 6.25-12.5 | [10] |
A key antibacterial mechanism for some quinoxalinone derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. Other derivatives, particularly the 1,4-di-N-oxides, act as bioreductive compounds that generate reactive oxygen species (ROS) under anaerobic conditions, leading to oxidative damage and cell death.[5]
Caption: Antibacterial mechanisms of quinoxalinone derivatives.
Conclusion and Future Perspectives
The quinoxalinone scaffold has proven to be a remarkably fruitful platform for the discovery of novel therapeutic agents. From its historical roots in the late 19th century to its current prominence in medicinal chemistry, the journey of quinoxalinone compounds highlights the power of heterocyclic chemistry in addressing complex biological challenges. The diverse synthetic methodologies available allow for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties.
Future research in this area will likely focus on several key aspects. The development of more stereoselective and efficient synthetic methods will continue to be a priority. A deeper understanding of the specific interactions between quinoxalinone derivatives and their biological targets will facilitate the rational design of next-generation inhibitors with improved potency and selectivity. Furthermore, the exploration of novel therapeutic applications for this versatile scaffold, beyond the well-established areas of oncology and infectious diseases, holds significant promise. The continued investigation of quinoxalinone chemistry is poised to deliver a new wave of innovative medicines to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bioengineer.org [bioengineer.org]
- 4. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Theoretical Insights into the Molecular Architecture of 1-Methylquinoxalin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical approaches used to elucidate the molecular structure and electronic properties of 1-Methylquinoxalin-2-one. Quinoxaline derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and as corrosion inhibitors.[1] Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the structure-activity relationships, reactivity, and spectroscopic properties of these molecules at an atomic level.[1][2]
Molecular Geometry and Structural Parameters
Theoretical calculations are instrumental in determining the optimized molecular geometry of this compound. These studies typically involve geometry optimization using methods like DFT with the B3LYP functional and a 6-311G(d,p) or similar basis set.[3] The results from these calculations, such as bond lengths, bond angles, and dihedral angles, provide a detailed three-dimensional picture of the molecule. For comparison, theoretical data for related quinoxalinone derivatives are presented below, as a comprehensive theoretical study specifically on this compound is not extensively documented in the provided literature.
Table 1: Selected Theoretical Bond Lengths of Quinoxalinone Derivatives
| Bond | 3-methylquinoxalin-2(1H)-one (Å) | 6-chloroquinoxalin-2(1H)-one (Å) |
| N1-C2 | 1.384 | 1.382 |
| C2=O3 | 1.231 | 1.230 |
| N4-C10 | 1.385 | 1.386 |
| C9-C10 | 1.408 | 1.409 |
Data synthesized from studies on related quinoxalinone derivatives using DFT/B3LYP/6-311G(d,p) level of theory.[3]
Table 2: Selected Theoretical Bond Angles of Quinoxalinone Derivatives
| Angle | 3-methylquinoxalin-2(1H)-one (°) | 6-chloroquinoxalin-2(1H)-one (°) |
| C9-N1-C2 | 120.3 | 120.4 |
| N1-C2=O3 | 121.5 | 121.6 |
| C5-C10-N4 | 120.1 | 120.0 |
| C8-N4-C10 | 118.9 | 118.8 |
Data synthesized from studies on related quinoxalinone derivatives using DFT/B3LYP/6-311G(d,p) level of theory.[3]
Electronic Properties and Reactivity Descriptors
The electronic properties of this compound are key to understanding its reactivity and potential applications. Theoretical calculations provide valuable insights into the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[4]
Table 3: Calculated Electronic Properties of Quinoxalinone Derivatives
| Parameter | 3-methylquinoxalin-2(1H)-one | 6-nitroquinoxalin-2(1H)-one |
| HOMO Energy (eV) | -6.21 | -7.12 |
| LUMO Energy (eV) | -1.98 | -3.21 |
| HOMO-LUMO Gap (eV) | 4.23 | 3.91 |
| Dipole Moment (Debye) | 3.45 | 5.89 |
Data synthesized from studies on related quinoxalinone derivatives using DFT/B3LYP/6-311G(d,p) level of theory.[3]
Spectroscopic Analysis
Theoretical calculations are also employed to predict the vibrational and electronic spectra of molecules. The calculated infrared (IR) and UV-Visible spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes and electronic transitions. For instance, the characteristic C=O stretching frequency in the IR spectrum and the π-π* transitions in the UV-Vis spectrum are important features that can be accurately predicted by theoretical methods.[5]
Experimental Protocols: A Computational Approach
The theoretical investigation of this compound's molecular structure typically follows a standardized computational protocol.
4.1. Geometry Optimization
The initial step involves the construction of the 3D molecular structure of this compound. This structure is then optimized to find the lowest energy conformation. Density Functional Theory (DFT) is a widely used method for this purpose.[1][4][6]
-
Method: DFT
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)[2]
-
Basis Set: 6-311++G(d,p) or a similar Pople-style basis set is commonly employed to provide a good balance between accuracy and computational cost.[4]
4.2. Frequency Calculations
Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental results.
4.3. Electronic Property Calculations
Once the optimized geometry is obtained, various electronic properties are calculated. This includes:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the HOMO and LUMO are determined to analyze the molecule's reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[4]
-
Mulliken Population Analysis: This analysis provides information about the charge distribution on each atom in the molecule.
4.4. Spectroscopic Simulations
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum, providing information about the electronic transitions and the corresponding wavelengths.
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is often used to calculate the NMR chemical shifts (¹H and ¹³C), which can be compared with experimental NMR data.[5]
Visualization of the Theoretical Workflow
The following diagram illustrates the typical workflow for the theoretical study of a molecular structure like this compound.
Caption: Computational workflow for theoretical molecular structure analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural properties theoretical investigation of quinoxalin -2(1H) one and some its pharmaceutical derivatives | Sciety [sciety.org]
- 4. A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Synthesis of 1-Methylquinoxalin-2-one from o-Phenylenediamine
Introduction
Quinoxalin-2-ones are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. These compounds have garnered substantial interest in pharmaceutical and materials science due to their diverse therapeutic properties, including anti-inflammatory, antibacterial, antiviral, and anticancer activities. 1-Methylquinoxalin-2-one, a key derivative, serves as a versatile intermediate in the synthesis of more complex molecules. This document outlines a reliable and efficient protocol for the synthesis of this compound via the cyclocondensation of o-phenylenediamine with a suitable three-carbon carbonyl compound, such as pyruvic acid or its ester, ethyl pyruvate.
Reaction Principle
The synthesis proceeds through an acid-catalyzed cyclocondensation reaction. The more nucleophilic amino group of o-phenylenediamine attacks the electrophilic keto-carbonyl carbon of the pyruvic acid derivative. This is followed by an intramolecular cyclization via nucleophilic attack of the second amino group on the ester or carboxylic acid carbonyl. Subsequent dehydration leads to the formation of the stable heterocyclic quinoxalinone ring system. The use of N-methyl-o-phenylenediamine would directly yield this compound, however, the direct reaction of o-phenylenediamine with pyruvic acid or its esters primarily yields 3-methylquinoxalin-2(1H)-one. Subsequent N-methylation would be required to obtain the target molecule. For the purpose of this protocol, we will focus on the synthesis of the quinoxalinone core from o-phenylenediamine, which can be subsequently methylated.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a closely related analog, 3-methylquinoxalin-2(1H)-one, which is the direct product of the reaction between o-phenylenediamine and ethyl pyruvate.
| Product | Starting Materials | Solvent | Yield (%) | Melting Point (°C) | Reference |
| 3-Methylquinoxalin-2(1H)-one | o-Phenylenediamine, Ethyl Pyruvate | n-Butanol | 76.44 | 245-247 | [1] |
| 3-Methylquinoxalin-2(1H)-one | o-Phenylenediamine, Ethyl Pyruvate | Ethanol | Not specified | Not specified | [1] |
| 3-Benzyl-1-methylquinoxalin-2(1H)-one | N1-methyl-benzene-1,2-diamine, Phenylpyruvic acid | Acetonitrile | 69 | Not specified | [2][3] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of 3-methylquinoxalin-2(1H)-one from o-phenylenediamine and ethyl pyruvate. This compound can then be N-methylated in a subsequent step to yield this compound.
Materials:
-
o-Phenylenediamine
-
Ethyl pyruvate
-
Absolute Ethanol or n-Butanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization solvent (e.g., Ethanol)
Procedure: Synthesis of 3-Methylquinoxalin-2(1H)-one [1]
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve o-phenylenediamine (20 g, 0.185 mol) in 200 mL of absolute ethanol.
-
Addition of Reagent: To this solution, add ethyl pyruvate (22 g, 0.190 mol).
-
Reaction: Heat the reaction mixture to reflux for 30 minutes using an oil bath.
-
Crystallization: After the heating period, allow the reaction mixture to cool to room temperature. Silvery white crystals of the product should precipitate out of the solution.
-
Isolation: Collect the crystals by filtration using a Büchner funnel.
-
Purification: Wash the collected crystals with a small amount of cold ethanol and then purify by recrystallization from ethanol to yield pure 3-methylquinoxalin-2(1H)-one.
Procedure: General Acid-Catalyzed Synthesis of Quinoxalin-2(1H)-ones [2][3]
This is a milder, alternative protocol that can be adapted for various substituted o-phenylenediamines and carbonyl compounds.
-
Reaction Setup: In a suitable flask, prepare a mixture of the N-substituted o-phenylenediamine (0.6 mmol) and the α-ketoester (0.6 mmol) in acetonitrile (2.0 mL).
-
Catalyst Addition: Add trifluoroacetic acid (CF3COOH) (0.6 mmol) to the mixture.
-
Reaction: Stir the reaction mixture in an open flask at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the product can be isolated and purified using standard techniques such as extraction and column chromatography.
Visualizations
Reaction Pathway for the Synthesis of 3-Methylquinoxalin-2(1H)-one
Caption: Reaction pathway for the synthesis of 3-methylquinoxalin-2(1H)-one.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 3-methylquinoxalin-2(1H)-one.
References
- 1. longdom.org [longdom.org]
- 2. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]
Application Note: A Step-by-Step Protocol for the Synthesis of 1-Methylquinoxalin-2-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, two-step experimental protocol for the synthesis of 1-Methylquinoxalin-2-one, a key heterocyclic scaffold in medicinal chemistry. The synthesis begins with the formation of the precursor, quinoxalin-2(1H)-one, via a one-pot condensation reaction, followed by a standard N-methylation to yield the final product. The protocols are designed for implementation in a standard organic chemistry laboratory. All quantitative data is summarized for clarity, and a visual workflow is provided.
Overall Reaction Scheme
The synthesis is performed in two sequential steps:
Step 1: Synthesis of Quinoxalin-2(1H)-one (2)
-
o-Phenylenediamine (1) is reacted with ethyl bromoacetate in the presence of a base to yield the quinoxalinone core structure.
Step 2: Synthesis of this compound (3)
-
Quinoxalin-2(1H)-one (2) is N-methylated using methyl iodide to produce the final target compound.
Experimental Protocols
Step 1: Synthesis of Quinoxalin-2(1H)-one (Precursor)
This protocol is adapted from the one-pot synthesis method described by El-Hamouly et al.[1].
Materials:
-
o-Phenylenediamine
-
Ethyl bromoacetate
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Ethanol (for recrystallization)
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Büchner funnel and filtration apparatus
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add o-phenylenediamine (1.08 g, 10 mmol) and acetonitrile (30 mL).
-
Add triethylamine (4 mL, ~28.7 mmol) to the mixture.
-
While stirring, add ethyl bromoacetate (3.66 g, 22 mmol) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Following the initial stirring, equip the flask with a reflux condenser and heat the mixture to reflux for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetonitrile solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (~50 mL) and stir to precipitate the solid product.
-
Collect the crude solid by vacuum filtration using a Büchner funnel, washing with cold water.
-
Purify the crude product by recrystallization from ethanol to yield pure quinoxalin-2(1H)-one.
-
Dry the final product under vacuum.
Step 2: N-Methylation to this compound (Final Product)
This is a standard N-alkylation protocol for lactam-like heterocycles.
Materials:
-
Quinoxalin-2(1H)-one (from Step 1)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methyl iodide (CH₃I)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask, dissolve quinoxalin-2(1H)-one (1.46 g, 10 mmol) in anhydrous DMF (20 mL).
-
Add anhydrous potassium carbonate (2.07 g, 15 mmol) to the solution.
-
Stir the suspension at room temperature for 20-30 minutes.
-
Cool the mixture in an ice bath and add methyl iodide (0.75 mL, 1.70 g, 12 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Pour the reaction mixture into a separatory funnel containing deionized water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or flash column chromatography to yield pure this compound.
Data Presentation
Table 1: Summary of Reactants and Products for Synthesis.
| Step | Compound Name | Formula | MW ( g/mol ) | Moles (mmol) | Mass/Volume | Role |
|---|---|---|---|---|---|---|
| 1 | o-Phenylenediamine | C₆H₈N₂ | 108.14 | 10 | 1.08 g | Starting Material |
| 1 | Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | 22 | 3.66 g | Reagent |
| 1 | Triethylamine | C₆H₁₅N | 101.19 | ~28.7 | 4 mL | Base |
| 1 | Quinoxalin-2(1H)-one | C₈H₆N₂O | 146.15 | - | Theoretical Yield: 1.46 g | Product/Intermediate |
| 2 | Quinoxalin-2(1H)-one | C₈H₆N₂O | 146.15 | 10 | 1.46 g | Starting Material |
| 2 | Potassium Carbonate | K₂CO₃ | 138.21 | 15 | 2.07 g | Base |
| 2 | Methyl Iodide | CH₃I | 141.94 | 12 | 0.75 mL | Methylating Agent |
| 2 | This compound | C₉H₈N₂O | 160.17 | - | Theoretical Yield: 1.60 g | Final Product |
Table 2: Physical and Characterization Data.
| Compound Name | Appearance | Melting Point (°C) |
|---|---|---|
| Quinoxalin-2(1H)-one | White to off-white solid | 272-274 |
| this compound | Pale yellow solid | 120-123 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol from starting materials to the final purified product.
Caption: Workflow for the two-step synthesis of this compound.
Safety Precautions
-
General: Perform all reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ethyl bromoacetate: Is a lachrymator and is corrosive. Handle with extreme care.
-
Triethylamine: Is flammable and has a strong, unpleasant odor.
-
Methyl iodide: Is toxic, a suspected carcinogen, and volatile. Handle with extreme care, using a syringe for transfers in the fume hood.
-
DMF: Is a skin irritant and can be absorbed through the skin. Avoid contact.
References
1-Methylquinoxalin-2-one: A Versatile Scaffold for Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylquinoxalin-2-one is a heterocyclic compound that has garnered significant attention in organic synthesis and medicinal chemistry. Its quinoxalinone core is a prevalent motif in a wide array of biologically active molecules, exhibiting properties that include anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The presence of a reactive C-H bond at the C3 position, along with the N-methyl group, makes this compound a versatile building block for the synthesis of a diverse range of functionalized molecules. These derivatives are of particular interest in drug discovery and materials science.
This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic building block, with a focus on C-H functionalization reactions.
Applications in Organic Synthesis
The primary utility of this compound in organic synthesis lies in the functionalization of its C3 position. Direct C-H activation at this position offers an atom-economical and efficient route to introduce various substituents, thereby enabling the rapid generation of molecular diversity.
C3-Methylation
The introduction of a methyl group at the C3 position of this compound is a key transformation for creating derivatives with potential biological activities. A direct methylation reaction can be achieved using tert-butyl hydroperoxide (TBHP) as the methyl source.[3]
C3-Vinylic Functionalization
The synthesis of 3-vinyl-1-methylquinoxalin-2-one derivatives is of particular interest due to their potential as kinase inhibitors in anticancer drug design.[4] A metal-free direct C3-H vinylation approach provides an efficient and operationally simple method to forge this crucial carbon-carbon bond.[5]
Experimental Protocols
The following sections provide detailed experimental procedures for key synthetic transformations using this compound.
Protocol 1: Synthesis of 1,3-Dimethylquinoxalin-2(1H)-one via Direct C-H Methylation
This protocol details the direct methylation of this compound at the C3 position using tert-butyl hydroperoxide (TBHP) as the methyl source and iodine as an oxidant.[3]
Reaction Scheme:
Figure 1: Workflow for the synthesis of 1,3-Dimethylquinoxalin-2(1H)-one.
Materials:
-
This compound
-
Iodine (I₂)
-
Sodium sulfite (Na₂SO₃)
-
tert-Butyl hydroperoxide (TBHP), 5-6 M in decane
-
Acetonitrile (CH₃CN)
Procedure:
-
To a dry reaction tube, add this compound (48 mg), iodine (152 mg), and sodium sulfite (76 mg).[3]
-
Add acetonitrile (2 mL) to dissolve the solids.[3]
-
Add TBHP (160 µL of a 5-6 M solution in decane) dropwise to the reaction mixture.[3]
-
Stir the resulting mixture at 80 °C for 12 hours.[3]
-
After the reaction is complete, perform post-treatment to isolate the product.[3]
Characterization Data for 1,3-Dimethylquinoxalin-2(1H)-one:
-
¹H NMR (500 MHz, CDCl₃): δ 7.81 (dd, J = 8.0, 1.4 Hz, 1H), 7.56–7.48 (m, 1H), 7.33 (ddd, J = 16.9, 8.7, 1.0 Hz, 2H), 3.71 (s, 3H), 2.60 (s, 3H).[3]
-
¹³C NMR (126 MHz, CDCl₃): δ 158.39, 155.21, 133.28, 132.70, 129.55, 129.47, 123.57, 113.57, 29.02, 21.57.[3]
Protocol 2: Metal-Free Direct C3-H Vinylation of this compound
This protocol describes a direct and efficient method for the C3-H vinylation of this compound with an alkene under metal-free conditions, utilizing an oxidizing agent.[5]
Reaction Scheme:
Figure 2: General workflow for the C3-H vinylation of this compound.
Materials:
-
Substituted this compound
-
Alkene (e.g., styrene)
-
Oxidant (e.g., ammonium persulfate - (NH₄)₂S₂O₈)
-
Base (e.g., cesium carbonate - Cs₂CO₃)
-
Solvent (e.g., dimethyl sulfoxide - DMSO)
Experimental Protocol:
-
To a reaction vessel, add the substituted this compound (0.25 mmol), the corresponding alkene (0.75 mmol), and an oxidant such as ammonium persulfate.[5]
-
Add a suitable solvent, such as DMSO.
-
Heat the reaction mixture under the specified conditions (see table below for examples).
-
Upon completion, the reaction mixture is worked up to isolate the 3-vinyl-quinoxalin-2(1H)-one derivative.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various this compound derivatives.
Table 1: C3-Methylation of Quinoxalin-2(1H)-one Derivatives [3]
| Entry | R¹ | R² | Solvent | Time (h) | Yield (%) |
| 1 | H | Me | Acetonitrile | 12 | 85 |
| 2 | H | Et | Acetonitrile | 12 | 82 |
| 3 | H | Bu | Acetonitrile | 12 | 78 |
| 4 | 6-Me | Me | Acetonitrile | 12 | 80 |
| 5 | 6-Cl | Me | Acetonitrile | 12 | 75 |
Table 2: C3-Vinylation of 1-Methylquinoxalin-2(1H)-one with Various Alkenes
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene | 3-(1-Phenylvinyl)-1-methylquinoxalin-2(1H)-one | 75 |
| 2 | 4-Methylstyrene | 3-(1-(p-Tolyl)vinyl)-1-methylquinoxalin-2(1H)-one | 72 |
| 3 | 4-Methoxystyrene | 3-(1-(4-Methoxyphenyl)vinyl)-1-methylquinoxalin-2(1H)-one | 68 |
| 4 | 4-Chlorostyrene | 3-(1-(4-Chlorophenyl)vinyl)-1-methylquinoxalin-2(1H)-one | 78 |
Purification Protocols
General Procedure for Purification by Silica Gel Column Chromatography
This protocol is a general guideline for the purification of quinoxalinone derivatives.[6]
Figure 3: Workflow for the purification of quinoxalinone derivatives.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or a hexane/ethyl acetate mixture).[6]
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.[6]
-
Equilibration: Elute the packed column with at least two column volumes of the initial eluent.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent and adsorb it onto a small amount of silica gel. After drying, carefully add the solid to the top of the packed column.
-
Elution: Begin elution with the least polar solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. The protocols and data presented herein demonstrate its utility in constructing a variety of functionalized quinoxalinone derivatives through efficient C-H functionalization reactions. These methods provide a foundation for the exploration of novel compounds with potential applications in drug discovery and materials science. The straightforward nature of these reactions, coupled with the biological significance of the quinoxalinone scaffold, ensures that this compound will continue to be a key substrate for synthetic chemists.
References
- 1. The combinatorial synthesis of bioactive quinoxalines, quinoxalinones and quinoxalinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN111116497B - Preparation method of 3-methylquinoxaline-2- (1H) -one derivative - Google Patents [patents.google.com]
- 4. dovepress.com [dovepress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-Methylquinoxalin-2-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Quinoxalinone Scaffold in Drug Discovery
The quinoxalinone scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities. This privileged scaffold, consisting of a fused benzene and pyrazine ring system, serves as a versatile template for the design and synthesis of novel therapeutic agents. Derivatives of quinoxalinone have demonstrated potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties, making them a focal point of extensive research in drug discovery and development.
1-Methylquinoxalin-2-one: A Key Intermediate and Bioactive Moiety
This compound is a fundamental derivative of the quinoxalinone family. While much of the extensive research has been conducted on more complex analogs, this compound serves as a crucial starting material and a key pharmacophoric element in the synthesis of numerous biologically active compounds. Its chemical structure allows for facile functionalization at various positions, enabling the generation of diverse chemical libraries for screening and optimization. Although specific biological data for this compound is limited in publicly available literature, the established activities of its derivatives suggest its potential as a bioactive molecule and a valuable building block in medicinal chemistry. These application notes will provide an overview of the known applications of the broader quinoxalin-2-one class, with the understanding that these methodologies and principles can be applied to the investigation of this compound and its novel derivatives.
Synthesis of this compound Derivatives
General Synthetic Scheme
A common and efficient method for the synthesis of quinoxalin-2-one derivatives involves the condensation of o-phenylenediamines with α-keto acids or their esters. For this compound derivatives, N-methyl-o-phenylenediamine is a key starting material.
Experimental Protocol: Synthesis of 3-substituted-1-methylquinoxalin-2-ones
This protocol describes a general method for the synthesis of 3-substituted-1-methylquinoxalin-2-ones.
Materials:
-
N-methyl-o-phenylenediamine
-
Appropriate α-keto acid (e.g., pyruvic acid for a 3-methyl substituent)
-
Ethanol (or other suitable solvent like acetic acid)
-
Hydrochloric acid (catalytic amount, if necessary)
-
Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)
Procedure:
-
Dissolve N-methyl-o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.
-
Add the α-keto acid (1.1 equivalents) to the solution.
-
If required, add a catalytic amount of hydrochloric acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Applications in Medicinal Chemistry
Anticancer Activity
Quinoxalinone derivatives have been extensively investigated for their potential as anticancer agents. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
Several quinoxalinone derivatives have been identified as potent inhibitors of various protein kinases that are crucial for tumor growth and progression.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1] Inhibition of VEGFR-2 by quinoxalinone-based compounds can disrupt tumor vasculature, leading to the suppression of tumor growth and metastasis.[1]
-
Apoptosis Signal-regulating Kinase 1 (ASK1): ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and is involved in cellular stress responses that can lead to apoptosis.[2] Some quinoxalinone derivatives have been shown to inhibit ASK1, suggesting a role in modulating stress-induced cell death pathways.[2]
Many quinoxalinone derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells. This is often achieved through the intrinsic (mitochondrial) pathway, which involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.
Antimicrobial Activity
The quinoxalinone scaffold is present in several classes of antimicrobial agents. These compounds have shown activity against a range of bacterial and fungal pathogens.
A primary mechanism of antibacterial action for some quinoxalinone derivatives is the inhibition of bacterial DNA gyrase.[3] This essential enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Inhibition of DNA gyrase leads to the disruption of these processes and ultimately, bacterial cell death.[3]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF, or pure DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (vehicle control) and a known anticancer drug as a positive control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Kinase Inhibition Assay (VEGFR-2)
This protocol provides a general framework for an in vitro kinase inhibition assay using a luminescence-based method.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase-specific substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound derivative
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and the test compound solution.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Detection: Stop the reaction and detect the remaining ATP by adding the luminescent reagent according to the manufacturer's protocol. Incubate for 10 minutes to stabilize the signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
DNA Gyrase Supercoiling Inhibition Assay
This protocol describes an agarose gel-based assay to assess the inhibition of DNA gyrase supercoiling activity.
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
Gyrase assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)
-
ATP
-
This compound derivative
-
Stop solution/loading dye (e.g., containing SDS, EDTA, and bromophenol blue)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing the gyrase assay buffer, relaxed pBR322 DNA, ATP, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding a defined amount of DNA gyrase.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding the stop solution/loading dye.
-
Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis in TAE or TBE buffer until the supercoiled and relaxed DNA forms are well-separated.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. Determine the concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound derivative
-
Standard antibiotic (positive control)
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
Table 1: Cytotoxicity of Representative Quinoxalinone Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 5.2 | [4] |
| Derivative B | A549 (Lung) | 2.8 | [4] |
| Derivative C | HCT116 (Colon) | 8.1 | [4] |
| Doxorubicin | MCF-7 (Breast) | 0.5 | [4] |
Table 2: Kinase Inhibitory Activity of Representative Quinoxalinone Derivatives
| Compound | Kinase Target | IC₅₀ (nM) | Reference |
| Derivative X | VEGFR-2 | 150 | |
| Derivative Y | ASK1 | 250 | [2] |
| Sorafenib | VEGFR-2 | 90 |
Table 3: Antimicrobial Activity of Representative Quinoxalinone Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Derivative M | S. aureus | 8 | [3] |
| Derivative N | E. coli | 16 | [3] |
| Ciprofloxacin | S. aureus | 1 | [3] |
Signaling Pathways and Workflows
ASK1 Signaling Pathway
Caption: ASK1 signaling pathway and potential inhibition by quinoxalinone derivatives.
Intrinsic Apoptosis Pathway
Caption: Intrinsic apoptosis pathway induced by quinoxalinone derivatives.
Experimental Workflow for Kinase Inhibitor Screening
Caption: Workflow for in vitro kinase inhibitor screening.
Experimental Workflow for DNA Gyrase Inhibition Assay
Caption: Workflow for DNA gyrase supercoiling inhibition assay.
Conclusion and Future Directions
The quinoxalin-2-one scaffold, with this compound as a core structure, represents a highly valuable platform in medicinal chemistry. The diverse biological activities exhibited by its derivatives underscore the potential for the discovery of novel therapeutic agents. Future research should focus on the synthesis and biological evaluation of a wider range of this compound derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds, which will be crucial for their further development as clinical candidates. The application of the protocols and methodologies outlined in this document will facilitate the systematic investigation of this compound and its analogs, paving the way for the discovery of new and effective drugs.
References
- 1. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 1-Methylquinoxalin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors derived from the versatile scaffold, 1-Methylquinoxalin-2-one. This document outlines synthetic strategies, detailed experimental protocols for biological assays, and quantitative data on the inhibitory activities of these compounds against key kinase targets implicated in various diseases.
Introduction
This compound is a heterocyclic compound that serves as a valuable starting material for the synthesis of a diverse range of kinase inhibitors.[1] Its structure can be readily modified at several positions, allowing for the optimization of potency and selectivity against various kinases. Derivatives of the quinoxalin-2(1H)-one core have demonstrated significant inhibitory activity against several important kinase families, including Apoptosis signal-regulating kinase 1 (ASK1), Proviral integration site for Moloney murine leukemia virus (Pim) kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).[2][3][4][5] These kinases are critical nodes in signaling pathways that regulate cell proliferation, survival, apoptosis, and angiogenesis, making them attractive targets for therapeutic intervention in oncology, inflammatory diseases, and neurodegenerative disorders.[2][3][4][5]
Data Presentation
The following tables summarize the in vitro inhibitory activity (IC50 values) of various kinase inhibitors derived from the quinoxalin-2(1H)-one scaffold.
Table 1: Inhibitory Activity of Quinoxaline Derivatives against ASK1
| Compound ID | Modification on Quinoxalinone Core | IC50 (nM) | Reference |
| 26e | Dibromo substitution | 30.17 | [2] |
| 30 | Benzene ring substitution | ~70 | [2] |
| 26b | Dimethyl substitution | ~70 | [2] |
| 22 | Nitro group substitution | 200-700 | [2] |
| 26a | Difluoro substitution | 200-700 | [2] |
| 26c | Dichloro substitution | 200-700 | [2] |
| 26d | Dibromo substitution | 200-700 | [2] |
| 26f | Dimethoxy substitution | 200-700 | [2] |
| GS-4997 | Reference Inhibitor | 6.0 | [5] |
Table 2: Inhibitory Activity of Quinoxaline Derivatives against Pim-1 and Pim-2 Kinases
| Compound ID | Substitution on Quinoxaline Core | Pim-1 IC50 (µM) | Pim-2 IC50 (µM) | Reference |
| 1 | Unsubstituted | 0.074 | 2.10 | [3] |
| 5a | 6-Fluoro | >1 | >1 | [3] |
| 5b | 7-Fluoro | >1 | >1 | [3] |
| 5c | 6-Chloro | 0.13 | 0.17 | [3] |
| 5d | 7-Chloro | 2.10 | 2.40 | [3] |
| 5e | 6-Bromo | 0.16 | 0.58 | [3] |
| 5f | 7-Bromo | 0.18 | 2.20 | [3] |
| 5g | 6-Trifluoromethyl | 0.20 | 1.80 | [3] |
| 5h | 7-Trifluoromethyl | 3.85 | 6.40 | [3] |
| SGI-1776 | Reference Inhibitor | 0.05 | 0.10 | [3] |
Table 3: Inhibitory Activity of Quinoxalin-2(1H)-one Derivatives against VEGFR-2
| Compound ID | Modification | VEGFR-2 IC50 (nM) | Reference |
| 17b | 3-methylquinoxalin-2(1H)-one with 3-chlorophenyl | 2.7 | [6] |
| 15b | 3-methylquinoxaline-2-thiol with 3-chlorophenyl | 3.4 | [6] |
| 17a | 3-methylquinoxalin-2(1H)-one with aliphatic tail | 11.2 | [6] |
| 15a | 3-methylquinoxaline-2-thiol with aliphatic tail | 23.1 | [6] |
| 25d | [7][8]triazolo[4,3-a]quinoxalin-4(5H)-one derivative | 3.4 ± 0.3 | [9] |
| 25e | [7][8]triazolo[4,3-a]quinoxalin-4(5H)-one derivative | 6.8 ± 0.5 | [9] |
| 25i | [7][8]triazolo[4,3-a]quinoxalin-4(5H)-one derivative | 5.2 ± 0.4 | [9] |
| 27e | [7][8]triazolo[4,3-a]quinoxaline derivative | 4.1 ± 0.3 | [9] |
| Sorafenib | Reference Inhibitor | 3.12 | [6] |
Table 4: Inhibitory Activity of Quinoxalin-2(1H)-one Derivatives against EGFR
| Compound ID | Modification | EGFR IC50 (µM) | Reference |
| 4a | 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide derivative | 0.3 | [4] |
| 13 | 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide derivative | 0.4 | [4] |
| 11 | 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide derivative | 0.6 | [4] |
| 5 | 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide derivative | 0.9 | [4] |
| IVd | 1-((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione | 3.20 ± 1.32 (HeLa), 4.19 ± 1.87 (MCF-7), 3.59 ± 1.34 (HEK 293T), 5.29 ± 1.34 (A549) | [10] |
| Erlotinib | Reference Inhibitor | - | [4] |
Experimental Protocols
General Synthesis of Kinase Inhibitors from this compound
The synthesis of kinase inhibitors from this compound typically involves functionalization at the C3 position and/or modifications of the phenyl ring. A general synthetic approach is outlined below.
Step 1: Synthesis of this compound (if not commercially available)
A common method for the synthesis of the quinoxalin-2(1H)-one core involves the condensation of an o-phenylenediamine derivative with an α-keto ester. For this compound, N-methyl-o-phenylenediamine would be the starting material.
Step 2: Functionalization of the this compound Scaffold
The this compound scaffold can be functionalized at various positions to generate a library of derivatives for screening. Common reactions include:
-
Alkylation/Arylation at C3: The C3 position can be functionalized through various methods, including visible-light-induced arylation and alkylation using arylhydrazines or alkyl hydrazines as radical sources.[11]
-
Condensation Reactions: If a carbohydrazide derivative of this compound is synthesized (e.g., 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide), it can be reacted with various aldehydes and ketones to form Schiff bases and other heterocyclic derivatives.[4]
Example Synthetic Scheme:
Caption: General synthetic workflow for kinase inhibitors.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based detection reagent
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a 96-well plate, add the test compound dilutions to the appropriate wells. Include a DMSO-only control (no inhibitor) and a no-kinase control (background).
-
Add the kinase enzyme to all wells except the no-kinase control.
-
Incubate at room temperature for 10-15 minutes to allow for compound binding.
-
-
Initiation of Kinase Reaction: Add a mixture of the kinase substrate and ATP to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no-kinase control) from all other readings.
-
Normalize the data to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for in vitro kinase inhibition assay.
Cell-Based Assays
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). Incubate for a specified period (e.g., 48-72 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[8]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[12]
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat them with the test compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet.
-
Fixation: Resuspend the cells in cold 70% ethanol and incubate on ice for at least 30 minutes to fix the cells.[13]
-
Staining: Wash the fixed cells with PBS and then resuspend them in the PI staining solution. Incubate in the dark at room temperature for 30 minutes.[14]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways of key kinase targets and the point of inhibition by quinoxalinone-based inhibitors.
Caption: ASK1 signaling pathway and inhibition.
Caption: Pim-1 signaling pathway and inhibition.
Caption: VEGFR-2 signaling pathway and inhibition.
Caption: EGFR signaling pathway and inhibition.
References
- 1. scribd.com [scribd.com]
- 2. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. atcc.org [atcc.org]
- 9. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visible-Light-Induced Singlet Oxygen-Promoted Arylation and Alkylation of Quinoxalin-2(1H)-ones and Quinolines | MDPI [mdpi.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Application Notes and Protocols: 1-Methylquinoxalin-2-one in the Development of Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of 1-methylquinoxalin-2-one and its derivatives as potential antimicrobial agents. The information compiled herein is intended to guide researchers in the synthesis, characterization, and evaluation of this promising class of compounds.
Introduction
Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The quinoxaline scaffold is a key component in various antibiotics, known to inhibit the growth of Gram-positive bacteria and exhibit activity against certain tumors.[3][4] The mechanism of action for many quinoxaline-based antibiotics involves intercalation with DNA.[3] Specifically, this compound serves as a crucial starting point for the synthesis of novel derivatives with potentially enhanced antimicrobial efficacy. This document outlines the synthetic routes, antimicrobial screening protocols, and mechanistic studies relevant to the development of these compounds.
Data Presentation: Antimicrobial Activity of Quinoxalin-2-one Derivatives
The following tables summarize the in vitro antimicrobial activity of various quinoxalin-2-one derivatives against a panel of bacterial and fungal strains. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm, has been compiled from multiple studies to facilitate a comparative analysis.
Table 1: Antibacterial Activity of Quinoxalin-2-one Derivatives (MIC in µg/mL)
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| 4a | 0.97 | - | - | - | [3][5] |
| 7 | 1.95 | - | - | - | [3][5] |
| 8a | 3.9 | - | - | - | [3][5] |
| 11b | 0.97 | - | - | - | [3][5] |
| 13 | 1.95 | - | - | - | [3][5] |
| 16 | 3.9 | - | - | - | [3][5] |
| Tetracycline (Standard) | 15.62 | - | 62.5 | - | [3][5] |
| Norfloxacin (Standard) | 0.78 | - | 3.13 | - | [3][5] |
| Compound IIIb | - | - | Highly Active | - | [4] |
| Compound IIId | Highly Active | - | - | Highly Active | [4] |
| Compound IIIc | Highly Active | - | - | Highly Active | [4] |
Table 2: Antifungal Activity of Quinoxalin-2-one Derivatives (MIC in µg/mL)
| Compound ID | C. albicans | A. niger | F. oxysporum | Reference |
| 4a | 62.5 | - | - | [3][5] |
| 7 | 31.25 | - | - | [3][5] |
| 8a | 15.62 | - | - | [3][5] |
| 11b | 7.81 | - | - | [3][5] |
| 13 | 15.62 | - | - | [3][5] |
| 16 | 31.25 | - | - | [3][5] |
| Amphotericin B (Standard) | 12.49 | - | 88.8 | [3][5] |
| Compound IIIc | Highly Active | - | - | [4] |
| Compound IIId | Highly Active | - | - | [4] |
| Fluconazole (Standard) | - | Moderately to Highly Active | - | [4][6] |
Table 3: Zone of Inhibition for Selected Quinoxaline Derivatives (mm)
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | A. niger | C. albicans | Reference |
| 4 | ++ | ++ | +++ | ++ | ++ | ++ | [6] |
| 5a | +++ | +++ | +++ | +++ | - | - | [6] |
| 5c | +++ | +++ | +++ | +++ | - | - | [6] |
| 5d | +++ | +++ | +++ | +++ | - | - | [6] |
| 5e | +++ | +++ | +++ | +++ | - | - | [6] |
| 6 | ++ | ++ | ++ | ++ | ++ | ++ | [6] |
| 7a | +++ | +++ | +++ | +++ | ++ | ++ | [6] |
| 7c | +++ | +++ | +++ | +++ | ++ | - | [6] |
| Ciprofloxacin (Standard) | +++ | +++ | +++ | +++ | - | - | [6][7] |
| Fluconazole (Standard) | - | - | - | - | +++ | +++ | [6] |
Key to symbols: - inactive (< 6 mm); + slightly active (7–9 mm); ++ moderately active (10-13 mm); +++ highly active (> 14 mm).[6]
Experimental Protocols
Detailed methodologies for the synthesis of this compound derivatives and their antimicrobial evaluation are provided below.
Protocol 1: Synthesis of 3-Methylquinoxalin-2(1H)-one
This protocol describes a general method for the synthesis of the quinoxalin-2-one core structure.[6]
Materials:
-
o-Phenylenediamine
-
Ethyl pyruvate
-
n-Butanol
Procedure:
-
Dissolve o-phenylenediamine (0.10 M) in n-butanol (300 mL) with warming.
-
Separately, dissolve ethyl pyruvate (0.10 M) in n-butanol (100 mL).
-
Add the ethyl pyruvate solution to the o-phenylenediamine solution with constant stirring.
-
Set the resulting solution aside for 30 minutes.
-
Heat the solution on a water bath for 1 hour.
-
Upon cooling, crystals will separate. Filter the crystals.
-
Wash the crystals with n-hexane and purify by recrystallization from ethanol to yield colorless, needle-shaped crystals of 3-methylquinoxalin-2(1H)-one.
Protocol 2: Synthesis of 2-Chloro-3-methylquinoxaline
This protocol details the chlorination of the quinoxalin-2-one, a key step for further derivatization.[6]
Materials:
-
3-Methylquinoxalin-2(1H)-one (termed 2-Hydroxy-3-methylquinoxaline in the source)
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Reflux 3-methylquinoxalin-2(1H)-one (0.10 M) in POCl₃ (60 mL) for 90 minutes.
-
After reflux, cool the reaction mixture.
-
Carefully pour the mixture onto crushed ice.
-
The precipitate formed is 2-chloro-3-methylquinoxaline. Filter and wash with water.
-
Recrystallize from ethanol to obtain the purified product.
Protocol 3: Agar Well/Disc Diffusion Method for Antimicrobial Screening
This is a preliminary method to assess the antimicrobial activity of the synthesized compounds.[1][8]
Materials:
-
Synthesized quinoxaline derivatives
-
Sterile nutrient agar or Mueller-Hinton agar plates
-
Standardized microbial suspension (0.5 McFarland standard)
-
Sterile filter paper discs (6 mm) or a sterile cork borer (6-8 mm)
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Standard antibiotic discs (e.g., Ciprofloxacin, Tetracycline)
-
Incubator
Procedure:
-
Media Preparation: Prepare sterile nutrient agar and pour it into sterile Petri dishes, allowing it to solidify.[8]
-
Inoculation: Uniformly spread a standardized microbial suspension over the agar surface.[8]
-
Application of Compounds:
-
Disc Diffusion: Impregnate sterile filter paper discs with a known concentration of the test compound (e.g., 50 µ g/disc ) dissolved in DMSO.[6][8] Place the discs on the inoculated agar surface.[8]
-
Well Diffusion: Create wells in the agar using a sterile cork borer.[8] Add a specific volume of the test compound solution into each well.[8]
-
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[8][9]
-
Measurement: Measure the diameter of the zone of inhibition in millimeters. A larger zone indicates greater antimicrobial activity.[9]
Protocol 4: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of a compound that inhibits visible microbial growth.[10]
Materials:
-
Synthesized quinoxaline derivatives
-
Sterile 96-well microtiter plates
-
Nutrient Broth or Mueller-Hinton Broth (MHB)
-
Standardized microbial suspension
-
Incubator
Procedure:
-
Serial Dilution: Prepare a serial dilution of the test compound in the broth within the wells of a 96-well plate.[10]
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.[10] Include positive (microbe and broth) and negative (broth only) controls.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[11]
-
Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[10][11] This can be assessed visually or with a microplate reader.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key processes in the development of this compound-based antimicrobial agents.
Caption: Workflow for the synthesis and antimicrobial screening of quinoxalin-2-one derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 4. jocpr.com [jocpr.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Methylation of Quinoxalin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxalin-2-one and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. The quinoxalin-2-one scaffold is a core component of various biologically active molecules exhibiting a wide range of therapeutic properties, including antibacterial, antiviral, and anticancer activities.
N-methylation of the quinoxalin-2-one core at the 1-position is a critical synthetic transformation. The introduction of a methyl group can significantly modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This modification can also influence the molecule's conformational preferences and its binding affinity to biological targets, thereby altering its pharmacological profile. This document provides detailed experimental protocols for the N-methylation of quinoxalin-2-one and a summary of common reaction conditions to guide researchers in the synthesis of N-methylated quinoxalin-2-one derivatives.
Data Presentation: Comparison of Common N-Methylation Methods
The following table summarizes common reagents and conditions for the N-methylation of quinoxalin-2-one and related lactam systems. The choice of methylating agent, base, and solvent can significantly impact reaction efficiency and yield.
| Methylating Agent | Base | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | DMF, THF | 0 to 60 | 1 - 8 | 80 - 95 |
| Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | Acetone, DMF | Room Temp to Reflux | 2 - 24 | 70 - 90 |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Sodium Hydride (NaH) | DMF, THF | 0 to 60 | 1 - 8 | 85 - 98 |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Potassium Carbonate (K₂CO₃) | Acetone, DMF | Room Temp to Reflux | 2 - 24 | 75 - 95 |
Experimental Protocols
Two common and effective methods for the N-methylation of quinoxalin-2-one are detailed below.
Protocol 1: N-Methylation using Methyl Iodide and Potassium Carbonate
This protocol is a widely used and reliable method for the N-methylation of heterocyclic compounds.
Materials:
-
Quinoxalin-2-one
-
Methyl Iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Equipment for flash column chromatography (silica gel, petroleum ether, ethyl acetate)
Procedure:
-
To a round-bottom flask, add quinoxalin-2-one (1.0 eq).
-
Add anhydrous dimethylformamide (DMF) to dissolve the quinoxalin-2-one (concentration typically 0.1-0.5 M).
-
Add anhydrous potassium carbonate (K₂CO₃) (1.2-2.0 eq) to the solution.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add methyl iodide (CH₃I) (1.1-1.5 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to the desired temperature (e.g., room temperature or 50-60 °C) and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of petroleum ether and ethyl acetate as the eluent, to afford 1-methylquinoxalin-2(1H)-one.[1]
Protocol 2: N-Methylation using Dimethyl Sulfate and Sodium Hydride
This method often provides higher yields and may require shorter reaction times but involves the use of sodium hydride, which requires careful handling.
Materials:
-
Quinoxalin-2-one
-
Dimethyl Sulfate ((CH₃)₂SO₄)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen or Argon inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Equipment for flash column chromatography (silica gel, petroleum ether, ethyl acetate)
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.
-
Under an inert atmosphere, add sodium hydride (NaH) (1.1-1.5 eq) to the flask.
-
Add anhydrous THF or DMF to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve quinoxalin-2-one (1.0 eq) in a minimal amount of anhydrous THF or DMF and add it dropwise to the NaH suspension via the dropping funnel.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Add dimethyl sulfate ((CH₃)₂SO₄) (1.1-1.3 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-8 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Add deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF/DMF).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of petroleum ether and ethyl acetate as the eluent, to yield 1-methylquinoxalin-2(1H)-one.[1]
Mandatory Visualizations
References
Application Note: High-Purity Isolation of 1-Methylquinoxalin-2-one using Flash Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylquinoxalin-2-one is a heterocyclic compound belonging to the quinoxalinone class, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse biological activities. The synthesis of this compound and its derivatives often yields crude mixtures containing unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to obtain the high-purity compound required for subsequent biological screening, structural analysis, and further synthetic transformations. Flash column chromatography is a widely used, efficient, and relatively fast technique for the purification of organic compounds.[1][2][3] This application note provides a detailed protocol for the purification of this compound using flash column chromatography with silica gel.
Physicochemical Properties
-
Molecular Formula: C₉H₈N₂O[4]
-
Appearance: Solid
Data Presentation
The following table summarizes the recommended parameters for the flash column chromatography purification of this compound. These parameters are a starting point and may require optimization based on the specific crude mixture composition.
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-440 mesh) |
| Column Dimensions | Dependent on sample size (e.g., 40 g silica for 1 g crude) |
| Mobile Phase A | Petroleum Ether (or Hexanes) |
| Mobile Phase B | Ethyl Acetate |
| Elution Mode | Gradient Elution |
| Gradient Profile | 0-100% B over 20-30 column volumes |
| Initial Mobile Phase | 5% Ethyl Acetate in Petroleum Ether |
| Flow Rate | 20-40 mL/min (for a 40 g column) |
| Sample Loading | Dry loading with silica gel is recommended |
| Detection | UV at 254 nm |
Experimental Protocol
This protocol outlines the step-by-step procedure for the purification of this compound from a crude reaction mixture using flash column chromatography.
1. Materials and Reagents
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)[6]
-
Petroleum Ether (or Hexanes), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Dichloromethane (for sample preparation)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Flash chromatography system (e.g., automated system or manual setup)
-
Glass column for manual chromatography (if applicable)
-
Rotary evaporator
-
Collection tubes
2. Thin Layer Chromatography (TLC) Analysis
Before performing the flash chromatography, it is crucial to analyze the crude mixture by TLC to determine the optimal mobile phase for separation.
-
Dissolve a small amount of the crude mixture in a few drops of dichloromethane or ethyl acetate.
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of petroleum ether and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 petroleum ether:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).
-
Visualize the spots under UV light (254 nm).
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product, this compound, and good separation from impurities.[6] For quinoxalinone derivatives, a starting point of 5:1 petroleum ether/ethyl acetate has been shown to be effective.[7]
3. Column Packing (for manual chromatography)
-
Select a glass column of appropriate size for the amount of crude material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 5% ethyl acetate in petroleum ether).
-
Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.
For automated systems, pre-packed silica gel columns are typically used.
4. Sample Preparation and Loading
Dry loading is recommended to improve the separation resolution.
-
Dissolve the crude this compound (e.g., 1 g) in a minimal amount of a suitable solvent like dichloromethane.
-
Add silica gel (approximately 2-3 times the weight of the crude material) to the solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude material adsorbed onto the silica gel.
-
Carefully load the dry sample onto the top of the equilibrated column.
5. Elution and Fraction Collection
-
Begin the elution with the initial mobile phase (e.g., 5% ethyl acetate in petroleum ether).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A linear gradient from 5% to 50% ethyl acetate over 20-30 column volumes is a good starting point.
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
Monitor the elution of the compounds using the UV detector (at 254 nm) or by TLC analysis of the collected fractions.
6. Product Isolation
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to obtain the purified this compound.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Poor Separation: If the separation is not satisfactory, consider adjusting the solvent gradient. A shallower gradient can improve the resolution of closely eluting compounds.[8] Alternatively, a different solvent system may be required.
-
Compound Streaking on TLC: For nitrogen-containing compounds like quinoxalinones, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can sometimes improve peak shape by neutralizing acidic sites on the silica gel.[8]
-
No Elution of the Product: If the product does not elute from the column, the mobile phase is likely not polar enough. Increase the proportion of the polar solvent (ethyl acetate).
-
Product Elutes too Quickly: If the product elutes with the solvent front, the mobile phase is too polar. Decrease the proportion of the polar solvent.[8]
By following this detailed protocol, researchers can effectively purify this compound, ensuring high-quality material for their downstream applications in drug discovery and development.
References
- 1. biotage.com [biotage.com]
- 2. selekt.biotage.com [selekt.biotage.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. Purification [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Application Note and Protocol: Recrystallization for the Purification of 1-Methylquinoxalin-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Methylquinoxalin-2-one is a heterocyclic compound belonging to the quinoxalinone class, which is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1] Achieving high purity of this compound is crucial for accurate biological screening and drug development processes. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[2] This document provides a detailed protocol for the recrystallization of this compound, including solvent selection, a step-by-step procedure, and data presentation.
Data Presentation: Solvent Selection
Table 1: Potential Solvents for Recrystallization of this compound
| Solvent/Solvent System | Boiling Point (°C) | Rationale for Selection | Potential Issues |
| Ligroine | 60-90 | Mentioned as a solvent for melting point determination of this compound, suggesting low solubility at room temperature.[3] | Flammable; may require a water bath for heating. |
| Ethanol | 78 | Commonly used for the recrystallization of various quinoxalinone derivatives.[4][5] | The compound might have some solubility at room temperature, potentially reducing the yield. |
| Ethanol/Water | Variable | The addition of water as an anti-solvent can effectively reduce the solubility of the compound at lower temperatures, inducing crystallization.[2] | Oiling out may occur if the anti-solvent is added too quickly or if the solution is supersaturated. |
| Ethyl Acetate/Hexane | Variable | A common mixed solvent system for the purification of organic compounds.[6][7] | Requires careful determination of the optimal solvent ratio. |
| Dichloromethane/Pentane | Variable | Another potential mixed solvent system for quinoxalinone derivatives.[6] | Dichloromethane has a low boiling point and is volatile. |
| Benzene/Petroleum Ether | Variable | Has been used for the recrystallization of other quinoxaline derivatives.[8] | Benzene is a known carcinogen and should be handled with appropriate safety precautions. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The user should first perform solubility tests to select the most suitable solvent.
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Boiling chips or a magnetic stir bar
-
Glass funnel
-
Filter paper
-
Büchner funnel and vacuum flask
-
Ice bath
-
Spatula
-
Drying oven or desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size.
-
Add a boiling chip or a magnetic stir bar.
-
Add a small amount of the selected solvent, just enough to cover the solid.[9]
-
Gently heat the mixture to the boiling point of the solvent while stirring or swirling.[9]
-
Add more hot solvent in small portions until the solid is completely dissolved.[10] It is crucial to use the minimum amount of hot solvent to ensure a good yield.[10]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present after dissolution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a glass funnel with a fluted filter paper by placing them on the heat source and allowing hot solvent vapor to pass through.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be done rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat source and cover it.
-
Allow the solution to cool slowly and undisturbed to room temperature.[9] Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 15-30 minutes to maximize the yield of crystals.[9][11]
-
-
Isolation of Crystals:
-
Drying:
-
Carefully transfer the crystals from the filter paper to a watch glass or a piece of clean, dry filter paper.
-
Allow the crystals to air-dry or place them in a drying oven at a temperature well below the compound's melting point (119-123 °C) or in a desiccator under vacuum until a constant weight is achieved.[3]
-
Mandatory Visualization
The following diagram illustrates the general workflow for the recrystallization procedure.
Caption: Workflow for the recrystallization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Benzyl-3-methylquinoxalin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Lab 1-Recrystallization Lab | Wellesley College [www1.wellesley.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for In Vitro Evaluation of 1-Methylquinoxalin-2-one Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their wide range of pharmacological properties, including potent anticancer activities.[1][2] These compounds have been shown to exert their cytotoxic effects through various mechanisms, such as the induction of apoptosis, inhibition of crucial enzymes like topoisomerase II, and modulation of key signaling pathways involved in the proliferation and survival of cancer cells.[1][3] 1-Methylquinoxalin-2-one, a member of this family, is a promising candidate for anticancer drug development. This document provides detailed protocols for in vitro assays to evaluate its anticancer efficacy, methods for data analysis and presentation, and a discussion of a potential mechanism of action.
Data Presentation: In Vitro Anticancer Activity of this compound
The following tables summarize hypothetical quantitative data from in vitro assays designed to assess the anticancer effects of this compound on a human cancer cell line (e.g., HCT-116 colon cancer).
Table 1: Cytotoxicity of this compound as Determined by MTT Assay
| Cancer Cell Line | Treatment Duration (hours) | IC50 (µM) of this compound | Positive Control (Doxorubicin) IC50 (µM) |
| HCT-116 | 48 | 15.8 | 0.9 |
| MCF-7 | 48 | 22.5 | 1.2 |
| A549 | 48 | 35.2 | 2.1 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Apoptosis Induction by this compound Measured by Caspase-3/7 Activity
| Treatment Group | Concentration (µM) | Caspase-3/7 Activity (Relative Luminescence Units) | Fold Increase vs. Vehicle Control |
| Vehicle Control (0.1% DMSO) | 0 | 15,000 | 1.0 |
| This compound | 10 | 45,000 | 3.0 |
| This compound | 20 | 90,000 | 6.0 |
| This compound | 40 | 180,000 | 12.0 |
| Positive Control (Staurosporine) | 1 | 225,000 | 15.0 |
Table 3: Effect of this compound on Cell Cycle Distribution
| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (0.1% DMSO) | 0 | 55 | 30 | 15 |
| This compound | 10 | 65 | 25 | 10 |
| This compound | 20 | 75 | 15 | 10 |
| This compound | 40 | 80 | 10 | 10 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.[4][5][6] The assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][7]
Materials:
-
Cancer cell lines of interest (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)[4]
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[4]
-
DMSO (Dimethyl sulfoxide)[4]
-
96-well plates[4]
-
Microplate reader[6]
Procedure:
-
Cell Seeding: Harvest and count the cancer cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8] Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% (v/v).[4] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with solvent) and a blank control (medium only).[4] Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[1][4]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1][6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure the formazan is fully dissolved.[5] Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of vehicle control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Apoptosis Detection using Caspase-Glo® 3/7 Assay
This protocol describes the quantification of apoptosis induced by this compound by measuring the activity of caspases 3 and 7, which are key executioner caspases.[9][10] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures caspase-3 and -7 activities.[9][11]
Materials:
-
Cancer cells treated with this compound in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Reagent[9]
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with desired concentrations of this compound as described in the MTT assay protocol. Include positive and negative controls.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.[11][12]
-
Reagent Addition: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.[11] Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[11]
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.[11]
-
Data Analysis: The fold increase in caspase activity is calculated by dividing the luminescence of the treated samples by the luminescence of the vehicle control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[13][14]
Materials:
-
Cancer cells treated with this compound
-
Phosphate-Buffered Saline (PBS)[13]
-
70% Ethanol (ice-cold)[13]
-
Propidium Iodide (PI) staining solution (containing RNase A)[13]
-
Flow cytometer[13]
Procedure:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours.[4] Harvest both adherent and floating cells.
-
Fixation: Wash the cells with cold PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing.[13] Store the fixed cells at -20°C for at least 2 hours.[13]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.[13]
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in vitro antitumor activity of new quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. ulab360.com [ulab360.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methylquinoxalin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Methylquinoxalin-2-one and improving its yield.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in the synthesis of this compound can arise from several factors, broadly categorized into issues with the initial quinoxalin-2-one synthesis and the subsequent N-methylation step.
For the synthesis of the quinoxalin-2-one core:
-
Suboptimal Reaction Conditions: Traditional methods often require harsh conditions like high temperatures, which can lead to side reactions and degradation.[1][2] Modern approaches using milder conditions, such as visible-light-promoted reactions at room temperature, can significantly improve yields.[3] Optimizing temperature, reaction time, and atmosphere (e.g., air vs. inert) is crucial.[1][2][3]
-
Inappropriate Catalyst: The choice of catalyst is critical. While some reactions proceed without one, many benefit from an acid or metal catalyst.[3] For instance, trifluoroacetic acid has been shown to be effective in promoting the cyclization at room temperature.[1][2] Screening different catalysts can be beneficial if you are experiencing low yields.[3]
-
Solvent Effects: The reaction solvent can have a significant impact on the outcome.[3] It is advisable to screen a variety of solvents to find the optimal one for your specific reaction.[3]
-
Purity of Starting Materials: The purity of the starting materials, such as o-phenylenediamine and the α-keto acid or ester, is critical. Impurities can lead to side reactions and lower the yield of the desired quinoxalin-2-one intermediate.[3]
For the N-methylation step:
-
Choice of Methylating Agent: The reactivity of the methylating agent is a key factor. Common methylating agents include methyl iodide, dimethyl sulfate, and diazomethane. The choice of agent can influence the reaction rate and selectivity.
-
Base Selection: A suitable base is required to deprotonate the nitrogen of the quinoxalin-2-one, making it nucleophilic for the methylation reaction. The strength and type of base (e.g., sodium hydride, potassium carbonate) should be optimized.
-
Reaction Temperature: The temperature for the methylation reaction needs to be carefully controlled. Too low a temperature may lead to a sluggish reaction, while too high a temperature can cause side reactions.
Q2: I am observing the formation of multiple products in my reaction. What are the possible side reactions and how can I minimize them?
The formation of multiple products can be due to side reactions during either the synthesis of the quinoxalin-2-one ring or the N-methylation step.
-
During quinoxalin-2-one synthesis: In some cases, the reaction of N-substituted o-phenylenediamines with α-keto acids can lead to the formation of benzimidazole byproducts in addition to the desired quinoxalin-2-one.[1] The reaction pathway can be influenced by the substituents on the starting materials.[1]
-
During N-methylation: Besides the desired N-methylation, O-methylation can sometimes occur, leading to the formation of 2-methoxyquinoxaline. The ratio of N- to O-methylation can be influenced by the solvent, counter-ion of the base, and the methylating agent.
To minimize side products, it is important to carefully control the reaction conditions. For the initial synthesis, using optimized conditions with a suitable catalyst and solvent can improve selectivity.[1][2][3] For the methylation step, a thorough optimization of the base, solvent, and temperature is recommended.
Q3: What are some modern and efficient methods for the synthesis of quinoxalin-2-ones?
Recent advancements have led to the development of milder and more efficient protocols for quinoxalin-2-one synthesis. These methods often offer advantages over traditional approaches that require harsh conditions.[1][2]
-
Visible-Light-Promoted Synthesis: These methods can proceed at room temperature and often use air as an oxidant, making them environmentally friendly.[3][4]
-
Acid-Catalyzed Room Temperature Synthesis: A mild and simple method using trifluoroacetic acid as a catalyst allows for the cyclization of N-protected o-phenylenediamines with carbonyl compounds at room temperature.[1][2]
-
Catalyst-Free Synthesis in Water: Efficient reactions of α-keto acids with benzene-1,2-diamines can be achieved under catalyst-free conditions using water as the solvent.[5]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
Problem 1: Low or No Yield of Quinoxalin-2-one Intermediate
Caption: Troubleshooting workflow for low yield of the quinoxalin-2-one intermediate.
Problem 2: Low Yield of this compound from Quinoxalin-2-one
References
- 1. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quinoxalinone synthesis [organic-chemistry.org]
Common side reactions in quinoxalinone synthesis and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during quinoxalinone synthesis.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the synthesis of quinoxalinone and its derivatives.
Issue 1: Low Yield of the Desired Quinoxalinone Product
Question: My quinoxalinone synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in quinoxalinone synthesis can stem from several factors, including incomplete reactions, suboptimal conditions, or the presence of impurities.[1][2]
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Purity of Starting Materials: Impurities in the starting materials, such as the o-phenylenediamine or the 1,2-dicarbonyl compound, can lead to side reactions and lower the yield.[2]
-
Solution: Ensure the purity of your starting materials. If necessary, purify them by recrystallization or chromatography before use.[3]
-
-
Reaction Conditions: The reaction conditions, including temperature, solvent, and atmosphere, may not be optimal.
Issue 2: Formation of a Significant Amount of Benzimidazole Byproduct
Question: I am observing a significant amount of a benzimidazole derivative alongside my desired quinoxalinone in the reaction mixture. What is the reason for this, and how can I prevent it?
Answer:
The formation of a benzimidazole byproduct is a common side reaction in quinoxalinone synthesis. It typically occurs when the o-phenylenediamine starting material reacts with an aldehyde or carboxylic acid impurity present in the 1,2-dicarbonyl compound.[3]
Troubleshooting Steps:
-
Assess the Purity of the 1,2-Dicarbonyl Compound: Before beginning the synthesis, verify the purity of the 1,2-dicarbonyl compound using analytical techniques like NMR or GC-MS.[3]
-
Purify the 1,2-Dicarbonyl Compound: If impurities are detected, purify the reagent through recrystallization or column chromatography.[3]
-
Control the Reaction Atmosphere: Some 1,2-dicarbonyl compounds can be susceptible to oxidation, which may generate acidic impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[3]
Issue 3: Presence of Quinoxaline N-oxide Impurities in the Product
Question: My characterization data suggests the presence of a quinoxaline N-oxide in my final product. How can I avoid its formation?
Answer:
Quinoxaline N-oxides are typically formed through the over-oxidation of the quinoxalinone ring. This can happen if the reaction conditions are too harsh or if an oxidizing agent is present.[3]
Preventative Measures:
-
Avoid Strong Oxidizing Agents: If your synthetic route does not require an oxidant, ensure that none are introduced unintentionally.
-
Control the Atmosphere: Reactions carried out in the presence of air (oxygen) for extended periods, especially at elevated temperatures, can lead to the formation of N-oxides. Performing the reaction under an inert atmosphere can prevent this side reaction.[3]
Issue 4: Isolation of a Dihydroquinoxaline Intermediate Instead of the Final Product
Question: I have isolated a stable dihydroquinoxaline intermediate, and the final oxidation to the aromatic quinoxalinone is not occurring. How can I facilitate this final step?
Answer:
The formation of a stable dihydroquinoxaline intermediate indicates that the final oxidation step of the reaction is incomplete. This is more common when the reaction is performed under non-oxidizing conditions.[3]
Solutions:
-
Introduce a Mild Oxidant: Often, simply exposing the reaction mixture to air by stirring it open to the atmosphere for a period after the initial condensation can be sufficient to oxidize the dihydroquinoxaline to the desired aromatic quinoxalinone.[3]
-
Catalyst Selection: Certain catalysts, particularly those based on transition metals, can facilitate the final oxidation step.[3]
-
Solvent Choice: The choice of solvent can play a role. For instance, DMSO can sometimes act as an oxidant at elevated temperatures.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing quinoxalinones?
A1: The most classic and widely used method is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound (typically a substituted o-phenylenediamine).[2][5] However, this method can sometimes require high temperatures and long reaction times.[6] Modern approaches often utilize milder conditions and various catalysts to improve efficiency.[2]
Q2: How does the choice of solvent affect quinoxalinone synthesis?
A2: The reaction solvent can significantly impact the outcome of the synthesis, including the reaction rate and yield.[2] For example, in some visible light-induced reactions, ethanol has been shown to give good yields.[2] It is advisable to screen a variety of solvents to determine the optimal one for a specific reaction.
Q3: Can I run the reaction without a catalyst?
A3: While some quinoxalinone syntheses can proceed without a catalyst, many reactions benefit from the addition of an acid or a metal catalyst to improve the reaction rate and yield.[2] For instance, iodine (I₂) in DMSO has been used as an effective catalytic system.[2]
Q4: How can I purify my quinoxalinone product if it is contaminated with a benzimidazole byproduct?
A4: If your quinoxalinone product is contaminated with a benzimidazole byproduct, column chromatography is a common and effective purification method. Since quinoxalinones are generally less polar than benzimidazoles, a carefully selected solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the two compounds on a silica gel column.[3]
Data Presentation
Table 1: Effect of Catalyst on the Yield of 2,3-Diphenylquinoxaline [6]
| Entry | Catalyst | Amount of Catalyst (mg) | Time (min) | Yield (%) |
| 1 | No Catalyst | 0 | 120 | 0 |
| 2 | Al₂O₃ (support) | 100 | 120 | 0 |
| 3 | AlCuMoVP | 100 | 120 | 92 |
| 4 | AlFeMoVP | 100 | 120 | 80 |
| 5 | AlCuMoVP | 10 | 120 | - |
| 6 | AlCuMoVP | 50 | 120 | 85 |
| 7 | AlCuMoVP | 150 | 120 | 92 |
Reaction conditions: o-phenylenediamine (1 mmol), benzil (1 mmol), toluene (7 mL), 25°C.
Table 2: Optimization of Reaction Conditions for the Synthesis of 1-benzyl-2-methyl-1H-benzo[d]imidazole [4]
| Entry | Acid | Solvent | Atmosphere | Temperature (°C) | Yield (%) |
| 1 | 2 M HCl | DCM | Air | r.t. | 78 |
| 2 | 2 M HCl | DCM | O₂ | r.t. | 83 |
| 3 | 2 M HCl | DCM | N₂ | r.t. | trace |
| 7 | Acetic Acid | DCM | O₂ | r.t. | 65 |
| 8 | Trifluoroacetic Acid | DCM | O₂ | r.t. | 85 |
| 9 | p-Toluenesulfonic Acid | DCM | O₂ | r.t. | 73 |
| 11 | Trifluoroacetic Acid | Dioxane | O₂ | r.t. | 78 |
| 12 | Trifluoroacetic Acid | Toluene | O₂ | r.t. | 75 |
| 13 | Trifluoroacetic Acid | Acetonitrile | O₂ | r.t. | 95 |
Reaction conditions: N-benzyl-o-phenylenediamine (0.6 mmol), acetoin (0.6 mmol), acid (1.0 eq.), solvent (2.0 mL), 2 h.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,3-Diphenylquinoxaline [6]
Materials:
-
o-Phenylenediamine (1 mmol, 0.108 g)
-
Benzil (1,2-dicarbonyl compound) (1 mmol)
-
Toluene (8 mL)
-
AlCuMoVP catalyst (0.1 g)
-
Anhydrous Na₂SO₄
-
Ethanol (for recrystallization)
Procedure:
-
To a mixture of o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add 0.1 g of the MoVP catalyst.
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
After completion of the reaction, separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the obtained crude product by recrystallization from ethanol to yield the pure product.
Protocol 2: Purification of Quinoxalinone from Benzimidazole Byproduct using Column Chromatography [3]
Materials:
-
Crude quinoxalinone product containing benzimidazole impurity
-
Silica gel for column chromatography
-
A suitable solvent system (e.g., a mixture of hexane and ethyl acetate)
-
Dichloromethane (optional, for dissolving the sample)
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimum amount of the eluent or a more polar solvent like dichloromethane.
-
Load the dissolved sample onto the column.
-
Elute the column with the chosen solvent system. The polarity should be optimized based on the specific compounds.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure quinoxalinone.
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Combine the pure fractions and evaporate the solvent to obtain the purified quinoxalinone product.
Visualizations
Caption: Reaction pathways in quinoxalinone synthesis.
Caption: Troubleshooting workflow for quinoxalinone synthesis.
References
- 1. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in 1-Methylquinoxalin-2-one reactions
Welcome to the technical support center for the synthesis of 1-Methylquinoxalin-2-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis and optimize reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis of this compound.
Q1: My reaction yield is consistently low or I'm observing no product formation. What are the potential causes and how can I troubleshoot this?
Low to no product yield can stem from several factors ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Poor Quality of Starting Materials: Impurities in your N-methyl-o-phenylenediamine or the dicarbonyl compound can lead to side reactions and inhibit the desired cyclization.
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Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that can significantly influence the reaction outcome.
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Solution: Systematically screen different solvents. Polar aprotic solvents like DMF and DMSO have been shown to be effective in similar reactions.[3][4] Optimize the reaction temperature; while some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier.[2][5][6] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[7]
-
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Inappropriate Atmosphere: Some synthetic routes, particularly those involving radical intermediates or oxidants, are sensitive to the reaction atmosphere.
Q2: I'm observing the formation of multiple side products. How can I improve the selectivity of my reaction?
The formation of side products is a common issue, often arising from competing reaction pathways or the degradation of reactants and products.
Possible Causes & Solutions:
-
Side Reactions: Depending on the synthetic route, various side reactions can compete with the formation of this compound. For instance, in condensations with α-ketoesters, the formation of benzimidazoles can be a competing pathway.[8]
-
Solution: Carefully control the stoichiometry of your reactants. An excess of one reactant can sometimes favor a particular side reaction. Adjusting the reaction temperature can also influence selectivity, as lower temperatures may favor the desired product.[8]
-
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Oxidation of Starting Materials: o-Phenylenediamines can be susceptible to oxidation, leading to colored impurities and byproducts.[1]
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Solution: As mentioned previously, running the reaction under an inert atmosphere can prevent the oxidation of sensitive starting materials.[1]
-
-
Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to the decomposition of your starting materials or the desired product.[7][8]
Q3: I'm having difficulty purifying my this compound. What are the best practices for purification?
Effective purification is key to obtaining a high-purity final product. The choice of purification method will depend on the nature of the impurities.
Recommended Purification Methods:
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Recrystallization: This is often the most effective method for purifying solid products.
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Flash Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities.
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Protocol: A common stationary phase is silica gel. The mobile phase is typically a mixture of a non-polar solvent (e.g., petroleum ether or hexanes) and a more polar solvent (e.g., ethyl acetate). A common eluent system is a gradient of petroleum ether and ethyl acetate.[3]
-
-
Washing: If the impurities are soluble in a solvent in which your product is not, a simple wash can be an effective purification step.[1]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the effect of various parameters on the yield of a C-H amination reaction to form a 3-substituted-1-methylquinoxalin-2-one, which provides insights into conditions that could be adapted for optimizing the synthesis of the parent compound.
| Entry | Variation from Standard Conditions | Yield (%) |
| 1 | None (DMF, 390 nm LEDs, room temp, air) | 96 |
| 2 | 1.5 equiv of amine | 80 |
| 3 | DMSO as solvent | 61 |
| 4 | THF as solvent | 50 |
| 5 | DCM as solvent | 30 |
| 6 | DMF:H₂O = 1.3:0.7 | 72 |
| 7 | H₂O as solvent | 0 |
| 8 | 400-410 nm LEDs | 85 |
| 9 | No light | 0 |
| 10 | Under Argon | 0 |
Data adapted from a study on a photoinduced dehydrogenative amination reaction.[3]
Experimental Protocols
General Protocol for the Synthesis of this compound via Condensation
This protocol is a general guideline and may require optimization for your specific starting materials and setup.
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Reactant Preparation: In a round-bottom flask, dissolve N-methyl-o-phenylenediamine (1 equivalent) in a suitable solvent (e.g., acetonitrile or ethanol).
-
Addition of Dicarbonyl Compound: To the stirred solution, add the α-ketoacid or α-ketoester (1-1.2 equivalents).
-
Acid Catalyst (Optional): If required by the specific procedure, add a catalytic amount of an acid such as trifluoroacetic acid.[8]
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Reaction Monitoring: Stir the reaction mixture at the optimized temperature (e.g., room temperature to reflux).[5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield reactions in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]
- 6. CN111116497B - Preparation method of 3-methylquinoxaline-2- (1H) -one derivative - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Synthesis of 1-Methylquinoxalin-2-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the synthesis of 1-Methylquinoxalin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain this compound?
A1: The primary methods for synthesizing this compound involve two main strategies:
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Cyclocondensation: This is a direct approach where N-methyl-o-phenylenediamine is reacted with an appropriate α-keto acid or its ester, such as ethyl pyruvate or pyruvic acid. This method builds the quinoxalinone ring system with the N-methyl group already in place.
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N-Methylation of Quinoxalin-2-one: This is a two-step approach where quinoxalin-2-one is first synthesized by condensing o-phenylenediamine with an α-keto acid, followed by the methylation of the nitrogen at the 1-position using a methylating agent.
Q2: I am getting a low yield in my cyclocondensation reaction. What are the potential causes?
A2: Low yields in the cyclocondensation to form this compound can stem from several factors:
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Purity of Starting Materials: Impurities in N-methyl-o-phenylenediamine or the α-keto reagent can lead to side reactions.
-
Reaction Conditions: Temperature, reaction time, and the choice of catalyst are critical. Traditional methods may require harsh conditions, while newer protocols operate at room temperature.[1]
-
Atmosphere: Some reactions benefit from an oxygen atmosphere, while others may require an inert atmosphere to prevent side reactions.[1]
-
pH of the reaction medium: The acidity of the reaction mixture can significantly influence the reaction rate and yield.
Q3: What are common side products I should be aware of?
A3: Depending on the synthetic route, you may encounter different side products. In cyclocondensation reactions, incomplete cyclization or the formation of benzimidazole derivatives can occur.[2] When performing N-methylation on a pre-formed quinoxalin-2-one, over-methylation or methylation at other positions are potential side reactions.
Q4: How can I purify my final this compound product?
A4: Purification is typically achieved through column chromatography on silica gel.[3] The choice of eluent system will depend on the polarity of the product and any impurities. Recrystallization from a suitable solvent system can also be an effective purification method.
Troubleshooting Guide
Below is a troubleshooting guide for common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Low Reactivity of Starting Materials: Insufficient activation of the carbonyl group or low nucleophilicity of the diamine. 2. Inappropriate Reaction Conditions: Sub-optimal temperature, time, or catalyst.[4] 3. Degradation of Reagents: Instability of starting materials or reagents under the reaction conditions. | 1. For Cyclocondensation: Use a more reactive derivative of the α-keto acid (e.g., acid chloride or ester). 2. Optimize Conditions: Systematically vary the temperature, reaction time, and catalyst. Consider milder, modern protocols.[1] 3. Ensure Reagent Quality: Use freshly purified starting materials and dry solvents. |
| Formation of Multiple Products | 1. Side Reactions: Competing reaction pathways leading to isomers or other heterocyclic systems.[2] 2. Over-methylation: In the N-methylation route, reaction at other nucleophilic sites. 3. Reaction with Solvent: Nucleophilic attack by the solvent on an activated intermediate. | 1. Control Stoichiometry: Use a precise molar ratio of reactants. 2. Modify Reaction Conditions: Lower the reaction temperature to improve selectivity. 3. Choose an Inert Solvent: Select a solvent that does not participate in the reaction. |
| Difficult Product Isolation | 1. Product is an Oil: The product may not crystallize easily. 2. Co-elution of Impurities: Impurities with similar polarity to the product. 3. Product Solubility: High solubility of the product in the work-up or crystallization solvent. | 1. Induce Crystallization: Try trituration with a non-polar solvent or attempt to form a solid derivative. 2. Optimize Chromatography: Use a different eluent system or a different stationary phase for column chromatography. 3. Solvent Selection: Carefully choose solvents for extraction and crystallization to minimize product loss. |
Experimental Protocols
Cyclocondensation of N-methyl-o-phenylenediamine with Phenylpyruvic Acid[2]
This method provides a route to a this compound derivative.
-
Reaction Setup: In an open flask, a mixture of N-methyl-benzene-1,2-diamine (0.6 mmol), phenylpyruvic acid (0.6 mmol), and trifluoroacetic acid (0.6 mmol) in acetonitrile (2.0 mmol) is prepared.
-
Reaction Execution: The mixture is stirred at room temperature.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 3-benzyl-1-methylquinoxalin-2(1H)-one.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Logical Relationship in Troubleshooting Low Yield
References
Technical Support Center: Purification of 1-Methylquinoxalin-2-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for the purification of 1-Methylquinoxalin-2-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the purification of this compound, offering direct solutions to specific experimental issues.
Q1: I'm observing a low yield after purifying this compound by column chromatography. What are the likely causes and how can I improve it?
A1: Low recovery from column chromatography is a frequent challenge. Potential causes and solutions are outlined below:
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Compound Precipitation on the Column: this compound may have limited solubility in non-polar solvent systems (e.g., high hexane content) used for chromatography, causing it to precipitate at the top of the column.
-
Solution: Use a "dry loading" technique. Pre-adsorb your crude product onto a small amount of silica gel and load the resulting powder onto the column. This ensures the compound is in a solid phase and elutes more effectively as the mobile phase polarity increases.
-
-
Irreversible Adsorption to Silica Gel: The slightly acidic nature of silica gel can sometimes lead to strong, irreversible binding of polar compounds like quinoxalinones.
-
Solution: Deactivate the silica gel by preparing a slurry with the initial eluent containing a small amount of a basic modifier, such as 1-2% triethylamine. This will cap the acidic silanol groups and reduce strong adsorption.
-
-
Inappropriate Solvent System: The chosen eluent may be too weak to effectively move the compound down the column, or too strong, causing it to elute too quickly with impurities.
-
Solution: Carefully optimize your solvent system using Thin Layer Chromatography (TLC) first. A good starting point for this compound is a mixture of petroleum ether (or hexane) and ethyl acetate. A gradient elution, gradually increasing the proportion of ethyl acetate, often provides the best separation.
-
Q2: I'm struggling with a persistent impurity that co-elutes with my this compound on a silica gel column. How can I achieve better separation?
A2: Co-eluting impurities, often structurally similar byproducts, are a common purification hurdle. Here are several strategies to address this:
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Optimize Chromatographic Conditions:
-
Change Solvent System: If a standard petroleum ether/ethyl acetate system fails, try a different solvent combination with a different selectivity. For example, a system of dichloromethane/methanol or toluene/ethyl acetate might alter the elution order and improve separation.
-
Isocratic vs. Gradient Elution: For closely eluting spots, a slow, shallow gradient or even an isocratic elution (constant solvent composition) may provide better resolution than a steep gradient.
-
-
Alternative Chromatography Techniques:
-
Reverse-Phase Chromatography: This technique separates compounds based on hydrophobicity rather than polarity. Using a C18 column with a mobile phase of water and acetonitrile or methanol can be highly effective at separating polar compounds that are difficult to resolve on silica gel.
-
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining very high purity material, preparative HPLC offers significantly higher resolution than standard flash chromatography.
-
-
Recrystallization: This is a powerful technique for removing small amounts of impurities. A successful recrystallization can significantly enhance the purity of your final product.
Q3: My this compound sample is an oil or a waxy solid and is difficult to handle for purification. What should I do?
A3: Obtaining the product as a non-crystalline solid is a common issue.
-
Induce Crystallization: Try to induce crystallization by dissolving the material in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, methanol, or ethyl acetate) and then cooling it slowly. If single-solvent recrystallization is unsuccessful, a two-solvent system can be employed. Dissolve the compound in a good solvent and then add a poor solvent (an "anti-solvent" like hexane or water) dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.
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Salt Formation: If the compound has a basic nitrogen, it may be possible to form a crystalline salt (e.g., a hydrochloride or tartrate salt) which can be more easily purified by recrystallization. The free base can then be regenerated if needed.
Q4: I am seeing extra peaks in the NMR spectrum of my purified this compound. What could they be?
A4: Extraneous peaks in an NMR spectrum can arise from several sources:
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Residual Solvents: Solvents used in the reaction or purification (e.g., ethyl acetate, dichloromethane, hexane, ethanol) are common contaminants.
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Starting Materials: Incomplete reaction can lead to the presence of unreacted starting materials. For example, in the N-methylation of quinoxalin-2-one, the unmethylated precursor is a likely impurity.
-
Byproducts: Side reactions can generate impurities. A common byproduct in N-alkylation reactions is the O-alkylated isomer, although for quinoxalinones, N-alkylation is generally favored. Over-alkylation leading to quaternary salts is also a possibility if harsh conditions are used.
Data Presentation
The following tables summarize typical purification outcomes for quinoxalinone derivatives based on literature data. While specific data for this compound is limited, these examples provide a good reference for expected results.
Table 1: Comparison of Purification Techniques for Quinoxalinone Derivatives
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield Range (%) | Common Solvents/Conditions | Reference |
| Flash Column Chromatography | 60-90% | >95% | 50-90% | Silica gel; Petroleum Ether/Ethyl Acetate gradient | [1] |
| Recrystallization | 85-95% | >99% | 60-85% | Ethanol or Methanol/Water | [2] |
| Preparative HPLC | 70-95% | >99% | 40-70% | C18 column; Acetonitrile/Water gradient | N/A |
Table 2: Recommended Recrystallization Solvents for this compound
| Solvent | Solubility (Cold) | Solubility (Hot) | Comments |
| Ethanol | Low to Moderate | High | A good first choice for recrystallization. |
| Methanol | Moderate | High | Can be used, sometimes in a mixture with water. |
| Isopropanol | Low | Moderate to High | Another good option for primary recrystallization. |
| Ethyl Acetate | Moderate | High | Can be effective, may require a co-solvent like hexane. |
| Acetonitrile | Moderate | High | Good for dissolving, may need an anti-solvent for precipitation. |
| Toluene | Low | Moderate | Can be used for compounds with aromatic character. |
| Water | Insoluble | Insoluble | Not a suitable single solvent for recrystallization. |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 petroleum ether/ethyl acetate).
-
Pour the slurry into the column and allow the silica gel to pack under gravity, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Carefully apply the solution to the top of the silica gel bed.
-
Dry Loading (Recommended for compounds with low solubility): Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the initial non-polar solvent system.
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., from 5% to 10%, 20%, and so on).
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product and a few drops of a potential solvent (e.g., ethanol).
-
Observe the solubility at room temperature. The ideal solvent should show low solubility.
-
Heat the test tube. The compound should dissolve completely.
-
Allow the solution to cool to room temperature and then in an ice bath. Crystals should form.
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.
-
Perform a hot filtration to remove any insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of large crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the purification of this compound.
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification problems.
References
Technical Support Center: Purification of 1-Methylquinoxalin-2-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-Methylquinoxalin-2-one.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.
Issue 1: Low yield after purification.
-
Question: I am getting a low recovery of this compound after purification. What are the common causes and how can I improve the yield?
-
Answer: Low recovery can result from several factors depending on the chosen purification method.
-
Recrystallization:
-
Excess Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper. Ensure the filtration apparatus is pre-heated.
-
Incomplete Crystallization: Insufficient cooling time or temperature will lead to incomplete precipitation of the product. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
-
Column Chromatography:
-
Irreversible Adsorption: this compound, being a polar molecule, can sometimes bind irreversibly to the silica gel. This can be mitigated by deactivating the silica gel by adding a small amount of triethylamine (0.5-1%) to the eluent.
-
Improper Eluent Polarity: If the eluent is too polar, the compound may elute too quickly with impurities. If it is not polar enough, the compound may not elute at all or result in broad peaks leading to mixed fractions. Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand.
-
-
Issue 2: The purified product is still impure.
-
Question: After purification, my this compound is still showing impurities by TLC or NMR. What can I do?
-
Answer:
-
Recrystallization:
-
Inappropriate Solvent Choice: The chosen solvent may not be optimal for separating the specific impurities present. A good recrystallization solvent should dissolve the compound well at high temperatures and poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Consider performing a solvent screen with small amounts of the crude product to identify a better solvent or a two-solvent system (e.g., ethanol/water).
-
Rapid Crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice. Slow cooling is crucial for the formation of pure crystals.
-
-
Column Chromatography:
-
Column Overloading: Loading too much crude material onto the column will lead to poor separation. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.
-
Poorly Packed Column: Air bubbles or cracks in the silica gel bed will result in channeling and inefficient separation. Ensure the column is packed uniformly.
-
-
Issue 3: Oiling out during recrystallization.
-
Question: My compound is separating as an oil instead of crystals during recrystallization. What should I do?
-
Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point.
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool very slowly, perhaps by insulating the flask.
-
Change Solvent: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point.
-
Use a Solvent Mixture: Dissolve the compound in a "good" solvent at room temperature, and then slowly add a "poor" solvent until the solution becomes turbid. Heat to clarify and then cool slowly.
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the most common impurities in a typical synthesis of this compound?
-
Answer 1: The most common synthesis involves the condensation of N-methyl-o-phenylenediamine with a C2-synthon like diethyl oxalate. Therefore, common impurities include unreacted N-methyl-o-phenylenediamine and byproducts from incomplete or alternative cyclization pathways.
-
Question 2: What is the best method to purify this compound?
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Answer 2: Both recrystallization and column chromatography are effective. Recrystallization is often simpler and more economical for removing minor impurities if a suitable solvent is found (ethanol is a good starting point). Column chromatography provides better separation for more complex mixtures of impurities.
-
Question 3: What is a good solvent for recrystallizing this compound?
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Answer 3: Ethanol is a commonly used and effective solvent for recrystallizing quinoxalinone derivatives. Methanol or a mixed solvent system like ethanol/water can also be effective. A solvent screen is recommended to find the optimal conditions for your specific sample.
-
Question 4: What eluent system should I use for column chromatography of this compound?
-
Answer 4: A common eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude mixture to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound.
Data Presentation
The following table provides illustrative data on the purification of this compound. This data is representative of typical outcomes for the purification of heterocyclic compounds and is intended for comparative purposes.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield (%) | Appearance of Final Product |
| Recrystallization (Ethanol) | ~90% | >98% | 80-90% | Off-white to pale yellow crystals |
| Column Chromatography | ~90% | >99% | 65-80% | White to off-white solid |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent (e.g., ethanol) in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add the solvent dropwise as it heats to ensure a minimal amount is used.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Analyze the crude this compound by TLC using different ratios of hexanes and ethyl acetate to determine the optimal eluent system (aim for an Rf of 0.2-0.3).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a flat, even bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the elution of the compound by TLC.
-
Fraction Collection: Collect the fractions containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Technical Support Center: Scaling Up the Synthesis of 1-Methylquinoxalin-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis and scale-up of 1-Methylquinoxalin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent method is the cyclocondensation reaction between an N-substituted o-phenylenediamine and an α-keto acid or its ester. For this compound, this typically involves the reaction of N-methyl-o-phenylenediamine with pyruvic acid or an alkyl pyruvate (e.g., ethyl pyruvate). Alternative methods involve the condensation of o-phenylenediamine with an appropriate dicarbonyl compound, followed by N-methylation.[1][2]
Q2: What are the critical starting materials and how does their purity affect the reaction?
A2: The key starting materials are o-phenylenediamine derivatives and α-dicarbonyl compounds.[3] o-Phenylenediamine is susceptible to air oxidation, which can lead to darkened, impure samples and the formation of colored byproducts.[4] It is crucial to use pure, preferably freshly purified, starting materials to avoid side reactions and ensure high yields. Impurities can be removed by treating an aqueous solution with sodium dithionite and activated carbon.[4]
Q3: What are the primary challenges when scaling up this synthesis from lab to pilot scale?
A3: Key scale-up challenges include:
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Exothermicity: The condensation reaction can be exothermic. Proper temperature control and heat management are critical to prevent runaway reactions and the formation of degradation products.
-
Mixing: Ensuring homogenous mixing in a larger reactor volume is essential for consistent reaction progress and to avoid localized "hot spots."
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Reagent Addition: The rate of addition of reagents can significantly impact selectivity and yield on a larger scale.
-
Work-up and Purification: Lab-scale purification methods like column chromatography are often not feasible for large quantities. Developing a robust crystallization or extraction procedure is vital for scalable purification.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) | Expected Outcome |
| Low or No Product Yield | 1. Impure Starting Materials: Oxidized o-phenylenediamine or wet solvent/reagents.[3] 2. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst concentration.[3] 3. Inactive Catalyst: Degradation of the acid or base catalyst. | 1. Purify o-phenylenediamine before use. Ensure all solvents and reagents are dry. 2. Systematically screen reaction temperatures and monitor by TLC to determine the optimal time. Adjust catalyst loading; for example, with trifluoroacetic acid, 1.0 equivalent is often optimal.[6][7] 3. Use a fresh batch of catalyst. | Increased conversion of starting material to the desired product, leading to a higher isolated yield. |
| Significant Side Product Formation (e.g., Benzimidazoles) | 1. Reaction Pathway Competition: The reaction of N-protected o-phenylenediamines can sometimes favor the formation of benzimidazoles, especially under certain oxidative conditions.[6][7] 2. Reaction with Impurities: Reaction with residual nitrous acid can form benzotriazoles.[8] | 1. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if oxidative side products are an issue. Conversely, some related syntheses show improved yields in the presence of oxygen.[6][7] Careful selection of the α-keto reactant can also direct the reaction. 2. Ensure high-purity starting materials and acid catalysts. | A cleaner reaction profile with fewer impurities, which simplifies purification and improves the isolated yield of the target quinoxalinone. |
| Dark Brown or Black Reaction Mixture | 1. Decomposition: Harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) can cause decomposition of starting materials or the product.[5] 2. Oxidation: o-Phenylenediamine is highly sensitive to air oxidation.[4] | 1. Lower the reaction temperature and monitor the reaction closely by TLC to avoid over-running it. 2. If feasible for the specific protocol, run the reaction under an inert atmosphere. Purify the starting diamine immediately before use. | A lighter-colored crude product, indicating less degradation and simplifying the decolorization process during purification. |
| Difficult Product Isolation & Purification | 1. Product is an Oil: The crude product may not crystallize easily.[5] 2. Similar Polarity of Products: Side products may have similar polarity to this compound, making chromatographic separation difficult.[5] | 1. Attempt purification via column chromatography on silica gel. Trituration with a non-polar solvent (e.g., hexanes, ether) can sometimes induce crystallization. 2. Optimize reaction conditions to minimize side product formation. For purification, screen different solvent systems for chromatography or recrystallization to improve separation.[9] | Successful isolation of the product with high purity, either as a crystalline solid or a purified oil. |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound via Cyclocondensation
This protocol is based on the general principle of condensing an N-methyl-o-phenylenediamine with an ethyl pyruvate.
Materials:
-
N-methyl-o-phenylenediamine (1.0 eq)
-
Ethyl pyruvate (1.1 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount, ~5 mol%)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methyl-o-phenylenediamine (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add ethyl pyruvate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The crude product may precipitate upon cooling or concentration. If not, add cold water to the residue to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
Protocol 2: Purification by Recrystallization
-
Transfer the crude this compound solid to a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. The use of activated carbon can help decolorize the solution if it is darkly colored.[10]
-
If carbon was used, perform a hot filtration to remove it.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Quinoxalinone synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Preventing degradation of 1-Methylquinoxalin-2-one during storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-Methylquinoxalin-2-one to prevent its degradation. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during its storage and use.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of this compound, helping you to identify potential causes and implement corrective actions.
Issue 1: Observation of a Color Change in the Compound
-
Question: The normally pale-yellow solid of this compound has developed a darker yellow or brownish tint. What could be the cause?
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Answer: A color change is often an indicator of chemical degradation. This could be due to several factors:
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Oxidation: Exposure to air, especially at elevated temperatures, can lead to the formation of N-oxides or other oxidized byproducts.[1]
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions.
-
Contamination: Contamination from solvents, spatulas, or other lab equipment can catalyze degradation.
Troubleshooting Steps:
-
Review your storage conditions. Is the container tightly sealed and protected from light?
-
Consider if the compound has been exposed to any oxidizing agents.
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To assess the purity of the discolored compound, perform an analytical test such as HPLC or TLC to check for the presence of new impurities.
-
Issue 2: The Compound Appears Clumpy or Has a Changed Texture
-
Question: My this compound powder has become clumpy and is no longer a free-flowing solid. Why has this happened?
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Answer: This is a strong indication of moisture absorption. This compound is known to be hygroscopic. The absorption of water can not only change the physical appearance but also potentially lead to hydrolysis over time, especially if stored at elevated temperatures or in the presence of acidic or basic impurities.
Troubleshooting Steps:
-
Immediately ensure the container is tightly sealed.
-
Store the compound in a desiccator to remove excess moisture.
-
For future use, handle the compound in a dry atmosphere, such as a glove box, if possible.
-
Issue 3: Unexpected Peaks Appear in Analytical Chromatograms (e.g., HPLC, LC-MS)
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Question: I am analyzing my stored this compound and see new, unexpected peaks that were not present when the compound was fresh. What do these peaks represent?
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Answer: The appearance of new peaks strongly suggests the formation of degradation products. The identity of these products will depend on the degradation pathway.
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Hydrolysis: If the compound has been exposed to moisture, you might see peaks corresponding to ring-opened products.
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Oxidation: If exposed to air, peaks corresponding to N-oxides or other oxidation products may appear.[1]
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Photodegradation: If exposed to light, a variety of photoproducts could be formed.
Troubleshooting Steps:
-
To identify the degradation products, techniques like LC-MS can be employed to determine their molecular weights.
-
A forced degradation study can be performed to intentionally generate degradation products under controlled conditions (acid, base, oxidation, light, heat) to help identify the unknown peaks in your chromatogram.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a dry environment at room temperature (20 to 22 °C).[4][5][6][7] It is crucial to protect it from moisture and light.
Q2: Is this compound sensitive to light?
A2: While specific photostability data for this compound is not extensively published, related quinoxalinone structures can be susceptible to photodegradation. Therefore, it is a best practice to store the compound in an amber vial or in a dark place to minimize light exposure.
Q3: Can I store this compound in a solution?
A3: Storing this compound in solution is generally not recommended for long periods, as this can accelerate degradation pathways such as hydrolysis. If you must store it in solution, use a dry, aprotic solvent and store it at a low temperature (e.g., -20 °C) for the shortest possible time. Always perform a purity check before use.
Q4: How can I check the purity of my stored this compound?
A4: The purity can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method. Other techniques include Thin-Layer Chromatography (TLC) for a quick check, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify major impurities.
Data Presentation
Table 1: Summary of Storage Conditions and Degradation Triggers for this compound
| Parameter | Recommendation | Potential Degradation Trigger | Consequence of Degradation |
| Temperature | Room Temperature (20-22°C)[4][5][6][7] | High Temperatures | Increased rate of all degradation pathways |
| Moisture | Sealed in a dry environment[4][5][6][7] | Exposure to humidity (Hygroscopic) | Hydrolysis, clumping of the solid |
| Light | Store in the dark (e.g., amber vial) | Exposure to UV or ambient light | Photodegradation |
| Atmosphere | Tightly sealed container | Exposure to oxygen in the air | Oxidation (e.g., N-oxide formation)[1] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound and separating it from potential degradation products. Method optimization may be required.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another modifier to improve peak shape).
-
Example Gradient: Start with 10% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Dilute the stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL).
-
-
Forced Degradation Study (for method validation): [2]
-
Acid Hydrolysis: Incubate the stock solution with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Incubate the stock solution with 0.1 M NaOH at 60 °C for 24 hours.
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Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Heat the solid compound at 105 °C for 24 hours, then dissolve for analysis.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
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Neutralize the acidic and basic samples before injection.
-
-
Analysis:
-
Inject the prepared samples (both the stored sample and the forced degradation samples).
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Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
The method is considered "stability-indicating" if all degradation products are well-resolved from the main this compound peak.[8][9]
-
Mandatory Visualization
Caption: A step-by-step workflow for troubleshooting the degradation of this compound.
Caption: Potential degradation pathways for this compound under various stress conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-Methylquinoxalin-2(1H)-one | 6479-18-1 [sigmaaldrich.com]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. arlok.com [arlok.com]
- 9. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of 1-Methylquinoxalin-2-one Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methylquinoxalin-2-one derivatives. It is designed to assist in the interpretation of complex NMR spectra, a common challenge in the characterization of these heterocyclic compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of NMR spectra for this compound derivatives.
Question: I am observing more signals in the aromatic region of my 1H NMR spectrum than expected for my this compound derivative. What could be the cause?
Answer: This is a common issue that can arise from several factors:
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Tautomerism: Quinoxalin-2-one systems can exist in equilibrium between the keto (amide) and enol (iminol) tautomeric forms. While the keto form is generally predominant, the presence of the enol form, even in small amounts, can give rise to a separate set of signals, thus complicating the spectrum. The equilibrium can be influenced by the solvent, temperature, and pH.[1][2]
-
Presence of Impurities: Starting materials, reagents, or byproducts from the synthesis may be present in your sample. It is advisable to review the synthetic route and consider potential side reactions. Purification techniques such as recrystallization or column chromatography may be necessary.
-
Restricted Rotation: If your derivative contains bulky substituents, restricted rotation around single bonds can lead to diastereotopic protons, which are chemically non-equivalent and will appear as separate signals.
Question: The chemical shifts of my aromatic protons are overlapping, making it difficult to assign them. How can I resolve these signals?
Answer: Signal overlapping in the aromatic region is a frequent challenge. The following strategies can help in resolving and assigning these protons:
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through three bonds, 3JHH). It will show cross-peaks between adjacent aromatic protons, allowing you to trace the connectivity within the benzene and pyrazinone rings.[3][4]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (1JCH). This is extremely useful for assigning protonated carbons.[3][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (2JCH and 3JCH). This is crucial for identifying quaternary carbons and for piecing together the molecular framework by observing long-range correlations.[3][4][5]
-
-
Changing the Solvent: The chemical shifts of protons can be influenced by the solvent due to varying anisotropic effects. Acquiring spectra in different deuterated solvents (e.g., CDCl3, DMSO-d6, acetone-d6) may alter the chemical shifts of some protons more than others, potentially resolving the overlap.[6]
-
Using a Higher Field NMR Spectrometer: A spectrometer with a higher magnetic field strength will increase the dispersion of the signals, often resolving overlapping multiplets.
Question: I am seeing a broad singlet in my 1H NMR spectrum that disappears upon adding a drop of D2O. What is this signal?
Answer: A broad singlet that is exchangeable with deuterium oxide (D2O) is characteristic of a proton attached to a heteroatom, such as an -OH or -NH group. In the context of quinoxalin-2-one derivatives, this could indicate the presence of the enol tautomer (-OH) or a hydrazone derivative (-NH).[7][8] The deuterium from D2O exchanges with the proton, and since deuterium is not observed in 1H NMR, the signal disappears.
Frequently Asked Questions (FAQs)
Q1: What are the typical 1H and 13C NMR chemical shift ranges for the core structure of this compound?
A1: The chemical shifts can vary depending on the solvent and other substituents, but typical ranges are provided in the tables below. The aromatic protons of the quinoxalin-2-one core generally appear between δ 7.00 and 8.40 ppm in the 1H NMR spectrum.[7] The N-methyl group typically resonates around δ 3.7 ppm.[9] In the 13C NMR spectrum, the carbonyl carbon (C=O) is found significantly downfield, often in the range of δ 151-158 ppm.[7]
Q2: How can I definitively distinguish between the keto and enol tautomers of a quinoxalin-2-one derivative using NMR?
A2: The presence of both tautomers can be confirmed by observing two distinct sets of signals for the quinoxalinone core. Key indicators include:
-
1H NMR: The keto form will show an N-H proton (if not N-substituted) or N-CH3 protons, while the enol form will exhibit a hydroxyl (-OH) proton signal.
-
13C NMR: The carbonyl carbon (C=O) signal in the keto form will be significantly downfield. In the enol form, this carbon becomes a C-OH, and its chemical shift will move upfield.
The stability of the quinoxalin-2(1H)-one structure is often favored in solvents like dimethyl sulfoxide.[1]
Q3: What is the purpose of running COSY, HSQC, and HMBC experiments for my this compound derivative?
A3: These 2D NMR experiments are powerful tools for unambiguous structure elucidation:
-
COSY: Establishes proton-proton coupling networks, allowing you to identify adjacent protons in the aromatic rings.[4]
-
HSQC: Correlates each proton to its directly attached carbon, simplifying the assignment of protonated carbons in the 13C NMR spectrum.[4]
-
HMBC: Reveals long-range (2- and 3-bond) proton-carbon correlations, which are essential for connecting different fragments of the molecule and for assigning quaternary (non-protonated) carbons, such as the carbonyl carbon and the carbons at the ring junctions.[4][5]
Data Presentation
Table 1: Typical 1H NMR Chemical Shifts (δ, ppm) for this compound Derivatives
| Proton | Typical Chemical Shift Range (ppm) | Multiplicity | Notes |
| N-CH3 | 3.6 - 3.8 | Singlet | |
| H-3 | 7.8 - 8.2 | Singlet or Doublet | Depends on substitution at C-2 |
| Aromatic Protons | 7.0 - 8.4 | Multiplets, Doublets | Overlapping signals are common |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm) and can be influenced by solvent and substituents.[7][9]
Table 2: Typical 13C NMR Chemical Shifts (δ, ppm) for this compound Derivatives
| Carbon | Typical Chemical Shift Range (ppm) | Notes |
| N-CH3 | 29 - 38 | |
| Aromatic CH | 113 - 134 | |
| Aromatic Quaternary C | 129 - 147 | |
| C=N | 146 - 150 | |
| C=O | 151 - 158 |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The exact values are dependent on the substitution pattern and the solvent used.[7][9]
Experimental Protocols
General Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry NMR tube.
1. 1H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Data Processing: Fourier transform the FID, phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
2. 13C NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled experiment.
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 1024 or more, as 13C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
Data Processing: Fourier transform, phase correct, and reference to the TMS signal at 0.00 ppm.
3. 2D COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpmf or similar gradient-selected COSY sequence.
-
Spectral Width: Same as the 1H NMR spectrum in both dimensions.
-
Data Points: 1024-2048 in the direct dimension (F2) and 256-512 in the indirect dimension (F1).
-
Number of Scans per Increment: 2-8.
-
Data Processing: Apply a sine-bell window function in both dimensions, Fourier transform, and symmetrize the spectrum.
4. 2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3 or a similar gradient-selected, edited HSQC sequence.
-
Spectral Width (F2 - 1H): 0-12 ppm.
-
Spectral Width (F1 - 13C): 0-160 ppm.
-
Number of Scans per Increment: 4-16.
-
1JCH Coupling Constant: Set to an average value of 145 Hz.
-
Data Processing: Apply appropriate window functions and Fourier transform.
5. 2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf or similar gradient-selected HMBC sequence.[10]
-
Spectral Width (F2 - 1H): 0-12 ppm.
-
Spectral Width (F1 - 13C): 0-200 ppm.
-
Number of Scans per Increment: 8-32.
-
Long-Range Coupling Constant (nJCH): Optimized for a value between 8-10 Hz to observe 2JCH and 3JCH correlations.[10]
-
Data Processing: Apply appropriate window functions and Fourier transform.
Visualizations
Caption: Workflow for interpreting NMR spectra of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. NMR study of tautomerism in natural perylenequinones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. mdpi.com [mdpi.com]
- 6. omicsonline.org [omicsonline.org]
- 7. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN111116497B - Preparation method of 3-methylquinoxaline-2- (1H) -one derivative - Google Patents [patents.google.com]
- 10. journal.uctm.edu [journal.uctm.edu]
Technical Support Center: Overcoming Poor Solubility of 1-Methylquinoxalin-2-one in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of 1-Methylquinoxalin-2-one during experimental assays.
Troubleshooting Guide
Issue: Precipitate Formation When Preparing Stock Solutions or Diluting in Aqueous Buffers
This is a common issue for compounds with low aqueous solubility. The following steps can help troubleshoot and resolve this problem.
1. Initial Assessment and Solvent Selection:
-
Question: In which solvent was the initial stock solution prepared?
-
Recommendation: this compound is a solid at room temperature and is readily soluble in polar organic solvents.[1][2] For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common and effective choice.[3][4] Other potential organic solvents include Dimethylformamide (DMF) and methanol (MeOH).[3]
2. Optimizing the Dilution Process:
-
Question: How is the stock solution being diluted into the final aqueous assay buffer?
-
Recommendation: Abrupt changes in solvent polarity can cause precipitation. Avoid diluting a concentrated DMSO stock directly into a purely aqueous buffer. A stepwise dilution or the use of co-solvents in the final assay buffer can mitigate this.
3. Utilizing Co-solvents:
-
Question: Does your assay protocol tolerate the presence of organic co-solvents?
-
Recommendation: The inclusion of a water-miscible organic solvent, or "co-solvent," in the final assay buffer can significantly enhance the solubility of hydrophobic compounds.[5] The concentration of the co-solvent should be optimized to maintain compound solubility without affecting the biological integrity of the assay.
4. Adjusting pH:
-
Question: Is the pH of your assay buffer fixed, or can it be adjusted?
-
Recommendation: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[5] Although this compound is not strongly acidic or basic, minor pH adjustments (if permissible by the experimental setup) may influence its solubility.
5. Physical Methods for Solubility Enhancement:
-
Question: Have you considered physical methods to improve dissolution?
-
Recommendation: Techniques such as sonication or gentle heating of the stock solution can aid in the dissolution process. Additionally, particle size reduction of the solid compound before preparing the stock solution can increase the surface area and improve dissolution rates.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro assays?
A1: Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[3][4] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[7] However, the final concentration of DMSO in the assay should be kept low (typically <1%) to avoid solvent-induced artifacts.[8]
Q2: My compound precipitates when I add my DMSO stock to my aqueous assay buffer. What can I do?
A2: This is a classic sign of a compound "crashing out" of solution due to a sudden decrease in solvent polarity. To prevent this, you can try the following:
-
Serial Dilutions: Perform serial dilutions of your DMSO stock in a mixture of DMSO and your aqueous buffer before the final dilution into the assay medium.
-
Use of Co-solvents: Incorporate a co-solvent like ethanol, methanol, or polyethylene glycol (PEG) into your final assay buffer.[9]
-
Surfactants: For some assays, the addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, can help maintain solubility by forming micelles.[5]
Q3: Can I use heating to dissolve this compound?
A3: Gentle heating can be used to aid in the initial dissolution of this compound in the stock solvent. However, it is crucial to ensure that the compound is stable at the temperature used and that the solvent is not volatile. It is also important to allow the solution to return to room temperature to check for precipitation before use.
Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?
A4: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO at or below 1% (v/v), and ideally below 0.5%, to minimize cytotoxicity and other off-target effects.[8] It is always best practice to include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments.
Q5: Are there any alternatives to DMSO?
A5: Yes, other water-miscible organic solvents can be used. Dimethylformamide (DMF) is a common alternative.[9] For certain applications, ethanol or other alcohols may be suitable. The choice of solvent will depend on the specific requirements of your assay and the tolerance of your biological system.
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent Type | Solvent | Solubility | Remarks |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Readily Soluble[3][4] | Recommended for primary stock solutions. |
| Dimethylformamide (DMF) | Readily Soluble[3] | A viable alternative to DMSO. | |
| Acetonitrile | Soluble | Used in chemical synthesis.[10] | |
| Polar Protic | Methanol (MeOH) | Readily Soluble[3] | Can be used as a co-solvent. |
| Ethanol | Soluble | Often better tolerated in biological assays than DMSO. | |
| Non-Polar/Weakly Polar | Chloroform | Soluble[3][4] | Primarily for chemical reactions, not biological assays. |
| 1,2-Dimethoxyethane (DME) | Soluble[3][4] | Used in specific chemical reactions. | |
| Aqueous | Water / Aqueous Buffers | Poorly Soluble | Requires solubilization aids for assay concentrations. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the solid does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can be applied if necessary, but ensure the tube is well-sealed.
-
Verification: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Stepwise Dilution into Aqueous Assay Buffer
-
Intermediate Dilution: Prepare an intermediate dilution of the DMSO stock solution in a mixture of DMSO and the final assay buffer. For example, dilute a 50 mM stock 1:10 in a 50:50 (v/v) mixture of DMSO and assay buffer to get a 5 mM solution in 55% DMSO.
-
Final Dilution: Add a small volume of the intermediate dilution to the final assay buffer to achieve the desired working concentration. This multi-step process gradually reduces the solvent polarity, minimizing the risk of precipitation.
-
Mixing: Ensure thorough but gentle mixing after the final dilution.
Visualizations
Caption: A troubleshooting workflow for addressing solubility issues with this compound.
Caption: A potential signaling pathway inhibited by quinoxalinone derivatives.
Caption: Logical relationships in overcoming solubility challenges.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 1-Methylquinoxalin-2-one and 3-Methylquinoxalin-2-one
A deep dive into the pharmacological potential of two closely related quinoxalinone isomers reveals distinct profiles, with a wealth of research highlighting the therapeutic promise of 3-Methylquinoxalin-2-one and its derivatives, particularly in oncology and infectious diseases. In contrast, the biological activities of 1-Methylquinoxalin-2-one remain less explored, with current insights primarily derived from patent literature pointing towards potential antibacterial and enzyme-inhibitory roles.
This guide provides a comparative overview of the biological activities of this compound and 3-Methylquinoxalin-2-one, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct comparative studies are limited, a comprehensive analysis of the existing literature on each isomer and the broader quinoxalinone class offers valuable insights into their structure-activity relationships and therapeutic potential.
At a Glance: Key Biological Activities
| Biological Activity | This compound & Derivatives | 3-Methylquinoxalin-2-one & Derivatives |
| Anticancer | Limited publicly available data. | Significant activity, particularly as VEGFR-2 inhibitors. |
| Antimicrobial | Mentioned in patent literature as having potential antibacterial properties. | Demonstrated activity against various bacterial and fungal strains. |
| Enzyme Inhibition | Derivatives noted as potential Dipeptidyl Peptidase IV (DPP-IV) inhibitors in patents. | Potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). |
In-Depth Analysis: 3-Methylquinoxalin-2-one - A Promising Scaffold for Anticancer Agents
Research has extensively focused on 3-Methylquinoxalin-2-one as a core structure for the development of novel therapeutic agents, with a significant emphasis on its anticancer properties. A key mechanism of action identified for derivatives of this isomer is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.
Anticancer Activity and VEGFR-2 Inhibition
Numerous studies have synthesized and evaluated a variety of 3-methylquinoxalin-2-one derivatives, demonstrating their potential as potent VEGFR-2 inhibitors. This inhibitory activity translates to significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer and VEGFR-2 Inhibitory Activities of Selected 3-Methylquinoxalin-2-one Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | VEGFR-2 Inhibition IC50 (µM) |
| Derivative 1 | HepG-2 (Liver Cancer) | 5.34 | Not Reported |
| MCF-7 (Breast Cancer) | 4.19 | Not Reported | |
| HCT-116 (Colon Cancer) | 6.06 | Not Reported | |
| Derivative 2 | HepG-2 (Liver Cancer) | 4.50 | 0.75 |
| MCF-7 (Breast Cancer) | 2.40 | Not Reported | |
| HCT-116 (Colon Cancer) | 5.90 | Not Reported | |
| Sorafenib (Control) | HepG-2 (Liver Cancer) | 7.33 | 1.29 |
| MCF-7 (Breast Cancer) | 9.41 | Not Reported | |
| HCT-116 (Colon Cancer) | 7.23 | Not Reported | |
| Doxorubicin (Control) | HepG-2 (Liver Cancer) | 8.29 | Not Applicable |
| MCF-7 (Breast Cancer) | 9.65 | Not Applicable | |
| HCT-116 (Colon Cancer) | 7.68 | Not Applicable |
Note: The specific structures of "Derivative 1" and "Derivative 2" are complex and detailed in the source literature. This table provides a summary of their reported activities.
The data indicates that certain 3-methylquinoxalin-2-one derivatives exhibit superior or comparable cytotoxic activity against various cancer cell lines when compared to established anticancer drugs like Sorafenib and Doxorubicin. Furthermore, the potent VEGFR-2 inhibition suggests a clear mechanism for their anticancer effects.
Antimicrobial Activity
Beyond its anticancer potential, derivatives of 3-Methylquinoxalin-2-one have also been investigated for their antimicrobial properties. Studies have shown that these compounds can exhibit activity against a range of bacterial and fungal pathogens.
The Enigmatic Profile of this compound
In stark contrast to its 3-methyl counterpart, the biological activities of this compound are not as well-documented in peer-reviewed scientific literature. The available information is primarily found in patent applications, which suggest potential therapeutic applications but often lack detailed, publicly accessible experimental data.
Potential Antibacterial and Enzyme Inhibitory Activity
Patent literature indicates that derivatives of this compound have been synthesized and explored for their antibacterial properties. Additionally, some patents disclose the potential of these compounds as inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, suggesting a possible role in the management of type 2 diabetes. However, without published quantitative data such as Minimum Inhibitory Concentrations (MICs) or IC50 values for the parent molecule, a direct and robust comparison with 3-Methylquinoxalin-2-one is challenging.
Structure-Activity Relationship (SAR) Insights
The difference in the biological activity profiles of this compound and 3-Methylquinoxalin-2-one likely stems from the position of the methyl group on the quinoxalinone core. This seemingly minor structural change can significantly impact the molecule's three-dimensional shape, electronic distribution, and ability to interact with biological targets.
For instance, the methyl group at the 3-position in 3-Methylquinoxalin-2-one and its derivatives appears to be crucial for favorable interactions within the ATP-binding pocket of VEGFR-2. This highlights the importance of substituent placement in designing targeted inhibitors.
Experimental Methodologies
The biological activities of quinoxalinone derivatives are typically evaluated using a range of standard in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Assay Setup: The assay is typically performed in a 96-well plate format using a recombinant human VEGFR-2 enzyme.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a substrate (e.g., a synthetic peptide) and ATP.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as ELISA or fluorescence-based detection.
-
IC50 Calculation: The IC50 value is determined, representing the concentration of the compound that inhibits 50% of the VEGFR-2 kinase activity.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Compound Dilution: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Figure 1: A generalized workflow for the synthesis and biological evaluation of quinoxalinone derivatives.
Figure 2: Simplified signaling pathway showing the inhibition of VEGFR-2 by 3-methylquinoxalin-2-one derivatives.
Conclusion
The comparative analysis of this compound and 3-Methylquinoxalin-2-one underscores a significant disparity in the current body of research. 3-Methylquinoxalin-2-one and its derivatives have emerged as a highly promising class of compounds, particularly in the realm of anticancer drug discovery, with a well-defined mechanism of action as VEGFR-2 inhibitors. In contrast, the therapeutic potential of this compound remains largely uncharted territory, with tantalizing hints from patent literature suggesting avenues for future investigation in antibacterial and metabolic disease research. This guide highlights the need for further exploration into the biological activities of this compound to fully understand the structure-activity landscape of these isomeric quinoxalinones and to unlock their potential for the development of new therapeutic agents.
A Comparative Analysis of 1-Methylquinoxalin-2-one and Other Quinoxalinone Derivatives for Researchers and Drug Development Professionals
An In-depth Look at the Biological Activities and Mechanisms of a Promising Class of Heterocyclic Compounds
Quinoxalin-2-one and its derivatives have garnered significant attention in medicinal chemistry due to their wide-ranging pharmacological activities, including potent anticancer, antimicrobial, and antiviral effects. This guide provides a comparative analysis of 1-Methylquinoxalin-2-one with other quinoxalinone derivatives, offering a comprehensive overview of their biological performance supported by experimental data. Detailed experimental protocols and mechanistic insights are provided to assist researchers and drug development professionals in their exploration of this versatile scaffold.
Introduction to Quinoxalinones
The quinoxalinone core, a bicyclic heteroaromatic system, serves as a privileged scaffold in drug discovery. The versatility of this structure allows for substitutions at various positions, leading to a diverse library of compounds with distinct biological profiles. This analysis focuses on comparing quinoxalinones with a substitution on the nitrogen atom at position 1, typified by this compound, against derivatives with substitutions on the benzene ring or at the 3-position.
Comparative Anticancer Activity
Quinoxalinone derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases and the induction of apoptosis.[1][2]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various quinoxalinone derivatives against different human cancer cell lines. This data provides a quantitative comparison of their cytotoxic potencies.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound Analogs | |||||
| Hypothetical Data | 1-Methyl substitution | MCF-7 (Breast) | [Data not available] | Doxorubicin | [Reference value] |
| Hypothetical Data | 1-Ethyl substitution | HCT-116 (Colon) | [Data not available] | 5-Fluorouracil | [Reference value] |
| Other Quinoxalinone Derivatives | |||||
| Derivative A | 3-Aryl substitution | HeLa (Cervical) | 2.61 | Doxorubicin | 1.1 |
| Derivative B | 6,7-Dichloro substitution | A549 (Lung) | 2.7 | Cisplatin | 5.2 |
| Derivative C | 3-Vinyl substitution | H460 (Lung) | [Data available in study] | TKI258 | [Reference value] |
Mechanism of Anticancer Action
The anticancer activity of quinoxalinones is often attributed to their ability to interfere with crucial cellular signaling pathways. A prominent mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[2] By blocking VEGFR-2, these compounds can stifle the formation of new blood vessels that supply nutrients to tumors, thereby inhibiting their growth and metastasis.
Furthermore, many quinoxalinone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, respectively, and activating caspases, the key executioners of apoptosis.[3]
Signaling Pathway Diagram: Quinoxalinone-Induced Apoptosis
Caption: Quinoxalinone-induced apoptosis pathway.
Comparative Antimicrobial Activity
Quinoxalinone derivatives have also demonstrated significant activity against a broad spectrum of bacteria and fungi.[4][5]
Data Presentation: Antimicrobial Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various quinoxalinone derivatives against different microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Substitution Pattern | Gram-Positive Bacteria (e.g., S. aureus) MIC (µg/mL) | Gram-Negative Bacteria (e.g., E. coli) MIC (µg/mL) | Fungi (e.g., C. albicans) MIC (µg/mL) |
| This compound Analogs | ||||
| Hypothetical Data | 1-Methyl substitution | [Data not available] | [Data not available] | [Data not available] |
| Other Quinoxalinone Derivatives | ||||
| Quinoxalin-2(1H)-one derivatives (e.g., 4a, 7, 8a) | Various substitutions | 0.97–62.5 | 0.97–62.5 | - |
| Imidazo[1,5-a]quinoxaline derivatives | Fused ring system | Effective bacteriostatic activity | Effective bacteriostatic activity | Good fungistatic activity |
Mechanism of Antimicrobial Action
A key mechanism of antimicrobial action for a subclass of quinoxalines, the quinoxaline 1,4-di-N-oxides (QdNOs), involves bioreductive activation. In the low-oxygen environments often found in bacterial colonies, these compounds can be reduced to generate reactive oxygen species (ROS).[7] The resulting oxidative stress damages cellular components, including DNA, leading to bacterial cell death.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination.
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of this compound involves the condensation of N-methyl-o-phenylenediamine with an appropriate α-keto acid or its ester, such as ethyl pyruvate. The reaction is typically carried out in a suitable solvent like ethanol or acetic acid, often with heating.
General Procedure:
-
Dissolve N-methyl-o-phenylenediamine in the chosen solvent.
-
Add the α-keto acid or ester to the solution.
-
Heat the reaction mixture under reflux for a specified period.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Quinoxalinone derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the quinoxalinone derivatives and a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Quinoxalinone derivatives (dissolved in a suitable solvent)
-
Standard antibiotic/antifungal as a positive control
Procedure:
-
Prepare serial two-fold dilutions of the quinoxalinone derivatives in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The quinoxalin-2-one scaffold represents a highly promising platform for the development of novel therapeutic agents. While specific comparative data for this compound is limited, the broader class of quinoxalinones demonstrates significant potential as both anticancer and antimicrobial agents. The diverse biological activities are attributed to various mechanisms of action, including kinase inhibition, apoptosis induction, and the generation of reactive oxygen species. Further research, particularly focused on systematic structure-activity relationship studies of N-substituted derivatives like this compound, is warranted to fully elucidate their therapeutic potential and to guide the design of next-generation quinoxalinone-based drugs. The detailed experimental protocols provided herein offer a foundation for researchers to conduct these crucial investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and antimicrobial activity of certain novel quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-Methylquinoxalin-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Methylquinoxalin-2-one analogs, focusing on their structure-activity relationships (SAR) as potent anticancer agents. The information presented herein is supported by experimental data from various studies, with detailed methodologies for key experiments and visualizations of relevant signaling pathways to facilitate a deeper understanding of their therapeutic potential.
Structure-Activity Relationship (SAR)
The this compound scaffold has proven to be a versatile template for the development of novel anticancer agents. The biological activity of these analogs is significantly influenced by the nature and position of substituents on the quinoxaline ring and at the C3-position.
Substitutions at the C3-Position
Derivatization at the C3-position of the this compound core has been a key strategy in modulating the anticancer potency. The introduction of various heterocyclic and substituted phenyl moieties has led to the identification of compounds with significant cytotoxic effects against a range of cancer cell lines.
For instance, the incorporation of a carbohydrazide moiety at the C3-position serves as a crucial linker for introducing further diversity. Subsequent reaction with different aromatic aldehydes, ketones, and other reagents has yielded derivatives with potent inhibitory activity against key cancer-related enzymes like EGFR, COX-2, and VEGFR-2.
A notable observation is that the nature of the substituent on the hydrazide chain plays a critical role in determining the potency and selectivity of the analogs. For example, certain substitutions have been shown to enhance the inhibitory activity against specific kinases, highlighting the importance of this position for targeted drug design.
Substitutions on the Benzenoid Ring
While the primary focus of many studies has been on the C3-position, modifications on the benzenoid part of the quinoxaline ring also contribute to the overall activity. The introduction of electron-donating or electron-withdrawing groups can influence the electronic properties of the quinoxaline system, thereby affecting its interaction with biological targets. However, based on the reviewed literature, the most significant impact on anticancer activity for the this compound series comes from modifications at the C3-position.
Quantitative Data Presentation
The following tables summarize the in vitro anticancer activity of various this compound analogs against different human cancer cell lines.
Table 1: In Vitro Anticancer Activity of this compound Analogs against Breast (MCF-7), Liver (HepG2), and Colon (HCT-116) Cancer Cell Lines
| Compound ID | R Group at C3-Position | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | Reference |
| 4a | 2-(4-chlorobenzylidene)hydrazinyl | 3.21 | 4.54 | 3.87 | [1] |
| 5 | 2-(1-phenylethylidene)hydrazinyl | 4.23 | 3.89 | 4.11 | [1] |
| 9 | 2-(2-oxopropylidene)hydrazinyl | 6.84 | 5.54 | 8.75 | [1] |
| 11 | 2-(1-(ethoxycarbonyl)ethylidene)hydrazinyl | 2.87 | 3.12 | 2.54 | [1] |
| 13 | 2-(phenylcarbamothioyl)hydrazinyl | 1.98 | 2.54 | 2.16 | [1] |
| Doxorubicin | - | 0.87 | 0.92 | 0.76 | [1] |
Table 2: Enzyme Inhibitory Activity of Selected this compound Analogs
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
| 4a | EGFR | 0.3 | [1] |
| 5 | EGFR | 0.9 | [1] |
| 11 | EGFR | 0.6 | [1] |
| 13 | EGFR | 0.4 | [1] |
| 4a | COX-2 | >10 | [1] |
| 11 | COX-2 | 0.5 | [1] |
| 13 | COX-2 | 0.3 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.
In Vitro Kinase Inhibition Assay (EGFR, VEGFR-2, COX-2)
This assay determines the direct inhibitory activity of the compounds against specific kinases.
-
Reaction Setup: Recombinant human kinase (e.g., EGFR, VEGFR-2, or COX-2) is incubated with a specific substrate and ATP in a suitable kinase buffer.
-
Inhibitor Addition: The test compounds are added at various concentrations.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate (for protein kinases) or prostaglandin G2 (for COX-2) is quantified. This can be achieved using various methods such as luminescence-based assays (e.g., ADP-Glo™), fluorescence-based assays, or ELISA.
-
Data Analysis: The concentration of the inhibitor that reduces the kinase activity by 50% (IC₅₀) is calculated by fitting the dose-response data to a suitable model.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways targeted by this compound analogs.
Caption: EGFR Signaling Pathway Inhibition.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Caption: COX-2 Pathway and Inhibition.
References
Validating the Anticancer Mechanism of Quinoxalinone Derivatives: A Comparative Guide
A note to our readers: While this guide focuses on the anticancer mechanisms of the quinoxalinone scaffold, specific experimental data for 1-Methylquinoxalin-2-one is not currently available in the public scientific literature. Therefore, to provide a comprehensive overview of the potential mechanisms of action, this guide utilizes data from a closely related and well-studied derivative, 3-methylquinoxalin-2(1H)-one derivative (referred to herein as Quinoxalinone Analog) . The multikinase inhibitor Sorafenib is included as a key comparator due to its established role in cancer therapy and overlapping mechanisms of action.
This guide provides an objective comparison of the anticancer performance of quinoxalinone derivatives against Sorafenib, supported by experimental data and detailed protocols for key validation assays.
Comparative Analysis of Anticancer Activity
The primary mechanism of action for many quinoxalinone derivatives involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival. Below is a summary of the comparative in vitro activity of a representative Quinoxalinone Analog and Sorafenib.
| Parameter | Quinoxalinone Analog | Sorafenib | Cell Line |
| VEGFR-2 Inhibition (IC50) | 2.6 nM[1] | 3.07 nM[1] | N/A (Enzymatic Assay) |
| Cytotoxicity (IC50) | 2.1 µM[1] | 2.2 µM[1] | HepG2 (Liver Cancer) |
| Cytotoxicity (IC50) | Not Reported | 3.4 µM[1] | MCF-7 (Breast Cancer) |
| Apoptosis Induction | 49.14%[1] | Not Reported | HepG2 (Liver Cancer) |
| Cell Cycle Arrest | G2/M Phase[1] | G1 Phase | Various Cancer Cells |
Mechanistic Insights: Signaling Pathways and Cellular Effects
Quinoxalinone derivatives exert their anticancer effects through a multi-pronged approach, primarily by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), inducing apoptosis (programmed cell death), and causing cell cycle arrest.
VEGFR-2 Signaling Pathway Inhibition
VEGFR-2 is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. By inhibiting VEGFR-2, quinoxalinone derivatives can effectively cut off the tumor's blood and nutrient supply.
Caption: VEGFR-2 Signaling Pathway and Inhibition by Quinoxalinone Analog and Sorafenib.
Induction of Apoptosis
Quinoxalinone analogs have been shown to induce apoptosis by modulating the expression of key regulatory proteins. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the executioners of apoptosis.
Caption: Intrinsic Apoptosis Pathway Induced by Quinoxalinone Analog.
Cell Cycle Arrest
By interfering with the cell cycle machinery, quinoxalinone derivatives can halt the proliferation of cancer cells. The studied Quinoxalinone Analog was found to arrest cells in the G2/M phase of the cell cycle.[1]
Caption: Cell Cycle Arrest at G2/M Phase Induced by Quinoxalinone Analog.
Experimental Protocols
The validation of the anticancer mechanisms of quinoxalinone derivatives relies on a series of well-established in vitro assays.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cells.
References
Unraveling the Potential of 1-Methylquinoxalin-2-one Based Kinase Inhibitors: A Comparative Efficacy Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 1-Methylquinoxalin-2-one based kinase inhibitors against other established alternatives. Supported by experimental data, this document delves into their performance, outlines detailed experimental protocols, and visualizes key signaling pathways to offer a comprehensive overview for advancing kinase inhibitor research.
The quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives showing potent inhibitory activity against a range of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1] This guide focuses on a specific class of these compounds, this compound and its derivatives, and their efficacy in targeting key kinases implicated in various pathologies.
Comparative Efficacy of this compound Based Inhibitors
Recent studies have highlighted the potential of this compound derivatives as potent inhibitors of several critical kinases, including Pim-1/2, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor 1 (FGFR1), and Apoptosis Signal-regulating Kinase 1 (ASK1). The following tables summarize the in vitro efficacy of these compounds, benchmarked against established kinase inhibitors.
Pim-1/2 Kinase Inhibition
Pim kinases are key regulators of cell survival and proliferation, making them attractive targets in oncology.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference Compound | IC50 (nM) |
| Quinoxaline Derivative | Pim-1 | 74 | - | SGI-1776 | - |
| Quinoxaline Derivative | Pim-2 | 2100 | - | SGI-1776 | - |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
EGFR Tyrosine Kinase Inhibition
EGFR is a well-validated target in non-small-cell lung cancer and other epithelial tumors.
| Compound | Target Kinase | IC50 (µM) | Cell Line | Reference Compound |
| 6-methoxy-7-(3-morpholinopropoxy)-1-(2- phenoxyethyl)-quinoxalin-2(1H)-one derivative | EGFR | Potent Inhibition | - | Gefitinib, Erlotinib |
Specific IC50 values for the quinoxalin-2(1H)-one derivatives against EGFR were not detailed in the abstracts reviewed, but were described as showing inhibitory activity.[2]
VEGFR-2 Tyrosine Kinase Inhibition
VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.
| Compound | Target Kinase | Activity | Cell Line(s) | Reference Compound(s) |
| Quinoxalin-2(1H)-one derivatives (20, 25, 29) | VEGFR-2 | Superior cytotoxic activity | Liver, colorectal, and breast cancer | Doxorubicin, Sorafenib |
The reviewed study highlighted superior cytotoxic activity of the quinoxalin-2(1H)-one derivatives compared to doxorubicin and sorafenib in cancer cell lines.[3] Specific IC50 values for direct VEGFR-2 inhibition were not provided in the abstract.
FGFR1 Tyrosine Kinase Inhibition
FGFR1 is implicated in the development of various cancers, including lung, breast, and prostate cancer.
| Compound | Target Kinase | IC50 (nM) | Cell Line(s) | Reference Compound | IC50 (nM) | |---|---|---|---|---| | 3-vinyl-quinoxalin-2(1H)-one derivatives | FGFR1 | Good-to-excellent potency | H460, B16-F10, Hela229, Hct116 | TKI258 (Dovitinib) | 8 |
The study demonstrated that several 3-vinyl-quinoxalin-2(1H)-one derivatives exhibited potent antitumor activity, comparable to or better than TKI258 in the tested cancer cell lines.[4][5]
ASK1 Inhibition
ASK1 is a key signaling molecule involved in stress and inflammatory responses and is a therapeutic target for diseases like non-alcoholic steatohepatitis (NASH).
| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference Compound |
| Dibromo substituted quinoxaline (26e) | ASK1 | 30.17 | LO2 (normal human liver) | GS-4997 |
The quinoxaline derivative 26e showed potent ASK1 inhibition and a better safety profile in normal liver cells compared to GS-4997.[6][7]
Signaling Pathways
Understanding the signaling cascades in which these kinases operate is crucial for rational drug design and for predicting potential on- and off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 5. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Kinase Cross-Reactivity: A Comparative Guide to 1-Methylquinoxalin-2-one Based Inhibitors
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the cross-reactivity profiles of kinase inhibitors built around the 1-Methylquinoxalin-2-one scaffold. By presenting quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways and workflows, this document serves as a critical resource for understanding the selectivity and potential off-target effects of this important class of therapeutic candidates.
The quinoxaline scaffold, and specifically the this compound core, has emerged as a privileged structure in the design of potent kinase inhibitors. These compounds have shown promise in targeting a range of kinases implicated in oncology and other diseases. However, achieving high selectivity across the human kinome remains a significant challenge in kinase inhibitor development. A thorough understanding of a compound's cross-reactivity profile is paramount for predicting potential therapeutic windows and avoiding adverse off-target effects. This guide synthesizes data from various studies to provide a comparative analysis of the selectivity of this compound based kinase inhibitors.
Comparative Inhibitory Activity of this compound Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative this compound derivatives against their primary targets and a selection of off-target kinases. This data, compiled from multiple studies, highlights the diverse selectivity profiles that can be achieved through modification of the core scaffold.
| Compound ID | Primary Target(s) | Primary Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (µM) | Reference |
| MQ-A1 | Pim-1, Pim-2 | 130, 170 | DYRK1A | >10 | [1][2] |
| GSK3β | >10 | [1][2] | |||
| HsCDK5/p25 | >10 | [1] | |||
| HsCDK9/CyclinT | >10 | [1] | |||
| HsHaspin | >10 | [1] | |||
| MmCLK1 | >10 | [1] | |||
| HsCK1ε | >10 | [1] | |||
| MQ-B2 | STK33 | 14 | PKA | >10 | [3][4][5][6] |
| Aurora B | 7.7 | [3][4][5][6] | |||
| MQ-C3 | EGFR | Varies by mutant | Off-targets not specified | - | [7][8][9] |
| MQ-D4 | VEGFR-2 | Varies by derivative | Off-targets not specified | - |
Key Signaling Pathways
Understanding the signaling context of the targeted kinases is crucial for interpreting the biological consequences of inhibition. Below are diagrams of key pathways modulated by kinases targeted by this compound derivatives.
Caption: Pim-1 Signaling Pathway.
References
- 1. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Table 18, Comparison of the Probe to Project Criteria - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 1-Methylquinoxalin-2-one Derivatives and Established Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the quinoxalinone scaffold has emerged as a promising pharmacophore. While direct experimental data for 1-Methylquinoxalin-2-one is limited, extensive research on its close structural analogs, particularly 3-methylquinoxalin-2(1H)-one and other derivatives, reveals a consistent pattern of potent anticancer activity. This guide provides a head-to-head comparison of these emerging quinoxalinone derivatives against established anticancer drugs, Sorafenib and Doxorubicin, with a focus on their efficacy as VEGFR-2 inhibitors and their cytotoxicity against various cancer cell lines. The data presented herein is collated from multiple preclinical studies to offer an objective overview for researchers in the field.
Mechanism of Action: Targeting Angiogenesis
A significant number of quinoxalin-2(1H)-one derivatives exert their anticancer effects by inhibiting key protein kinases involved in tumor progression. A primary target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds can effectively halt the signaling cascade that promotes endothelial cell proliferation and migration, thereby cutting off the tumor's blood supply.[2]
Established drugs like Sorafenib also target VEGFR-2, in addition to other kinases such as Raf-1 and PDGFR-β.[3][4] Doxorubicin, a widely used chemotherapeutic, functions through a different mechanism, primarily by intercalating DNA and inhibiting topoisomerase II, which leads to DNA damage and apoptosis.
Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition for quinoxalinone derivatives and Sorafenib.
Quantitative Comparison: In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various quinoxalin-2(1H)-one derivatives compared to Sorafenib and Doxorubicin. Lower IC50 values indicate higher potency.
Table 1: VEGFR-2 Kinase Inhibition
| Compound | VEGFR-2 IC50 (µM) | Reference |
| Quinoxalinone Derivatives | ||
| Compound 11g | 0.75 | [5] |
| Compound 15 | 1.09 | [6] |
| Compound 17b | 1.19 | [6] |
| Established Drug | ||
| Sorafenib | 1.29 | [5] |
| Sorafenib | 0.09 | [3][4][7] |
Note: IC50 values for Sorafenib can vary between different assays and studies.
Table 2: Cytotoxicity in Human Cancer Cell Lines (IC50 in µM)
| Compound | HepG-2 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) | Reference |
| Quinoxalinone Derivatives | ||||
| Compound 11g | 4.50 | 5.90 | 2.40 | [5] |
| Compound 11e | 5.34 | 6.06 | 4.19 | [5] |
| Compound 15 | 5.30 | 2.20 | 5.50 | [6] |
| Established Drugs | ||||
| Sorafenib | 7.33 | 9.41 | 7.23 | [5] |
| Doxorubicin | 8.29 | 9.65 | 7.68 | [5] |
| Doxorubicin | 12.2 | 2.50 | - | [8][9] |
Note: The IC50 values for Doxorubicin can vary significantly depending on the duration of exposure and the specific assay conditions.[10]
Experimental Protocols
To ensure transparency and reproducibility, the general methodologies for the key experiments cited are outlined below.
VEGFR-2 Kinase Assay (Luminescence-based)
This assay is designed to measure the activity of the VEGFR-2 kinase and the inhibitory effects of test compounds. The principle relies on the quantification of ATP remaining in the solution following the kinase reaction; a lower luminescence signal indicates higher kinase activity and vice-versa.
Detailed Steps:
-
Reagent Preparation : A master mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr)) is prepared.[11][12]
-
Compound Addition : Serial dilutions of the test compounds (e.g., quinoxalinone derivatives, Sorafenib) are added to the wells of a 96-well plate. Control wells contain the vehicle (e.g., DMSO).[11]
-
Enzyme Addition : The reaction is initiated by adding a solution of recombinant human VEGFR-2 kinase to each well.
-
Incubation : The plate is incubated at 30°C for a defined period (e.g., 45 minutes) to allow the kinase reaction to proceed.[12]
-
Signal Detection : A luminescence-based reagent (e.g., Kinase-Glo® MAX) is added to each well. This reagent stops the kinase reaction and measures the amount of remaining ATP. The amount of ATP is inversely correlated with kinase activity.[11][13]
-
Data Analysis : The luminescent signal is measured using a microplate reader. The percentage of inhibition is calculated relative to the control wells, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds. It measures the metabolic activity of cells, which is an indicator of cell health.[14][15][16]
Detailed Steps:
-
Cell Seeding : Human cancer cells (e.g., HepG-2, MCF-7, HCT-116) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[17]
-
Compound Treatment : The cells are treated with various concentrations of the test compounds (e.g., quinoxalinone derivatives, Doxorubicin, Sorafenib) for a specified duration (typically 48-72 hours).
-
MTT Addition : After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[14]
-
Formazan Formation : The plate is incubated for 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization : A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.[15]
-
Data Analysis : The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Conclusion
The data presented in this guide indicates that quinoxalin-2(1H)-one derivatives are a potent class of anticancer agents, with some analogs demonstrating superior or comparable in vitro efficacy to the established drug Sorafenib in inhibiting VEGFR-2 kinase. Furthermore, these derivatives exhibit significant cytotoxicity against a range of human cancer cell lines, in some cases surpassing the potency of both Sorafenib and Doxorubicin. These findings underscore the potential of the quinoxalinone scaffold as a valuable template for the development of novel targeted cancer therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. oncology-central.com [oncology-central.com]
- 5. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 10. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. atcc.org [atcc.org]
Comparative Guide to the Synthesis of 1-Methylquinoxalin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 1-Methylquinoxalin-2-one, a key heterocyclic scaffold in medicinal chemistry. The methods are presented with detailed experimental protocols and a quantitative comparison of their performance to aid researchers in selecting the most suitable approach for their needs.
Method 1: Direct Cyclization of N-Methyl-o-phenylenediamine
This approach involves the construction of the this compound ring system from acyclic precursors. A representative method is the reaction of N-methyl-o-phenylenediamine with an α-ketoester, such as ethyl glyoxalate or ethyl pyruvate, in the presence of an acid catalyst. A recent publication by Luo et al. (2024) describes a similar transformation.[1] While the direct synthesis of the unsubstituted this compound is not explicitly detailed, the synthesis of a 3-substituted analog suggests the viability of this route.
Method 2: N-Alkylation of Quinoxalin-2-one
A more traditional and widely applicable method is the direct N-methylation of the pre-formed quinoxalin-2-one heterocycle. This is typically achieved by treating quinoxalin-2-one with a methylating agent in the presence of a base. This method offers the advantage of starting from a readily available precursor.
Quantitative Comparison of Synthetic Methods
The following table summarizes the key quantitative data for the two synthetic approaches. It is important to note that the data for Method 1 is extrapolated from the synthesis of a similar substituted analog due to the lack of a specific published procedure for the direct synthesis of this compound.
| Parameter | Method 1: Direct Cyclization | Method 2: N-Alkylation of Quinoxalin-2-one |
| Starting Materials | N-Methyl-o-phenylenediamine, α-Ketoester | Quinoxalin-2-one, Methyl Iodide |
| Reagents | Trifluoroacetic Acid | Sodium Hydride or Potassium Carbonate |
| Solvent | Acetonitrile | DMF, THF, or Acetone |
| Reaction Temperature | Room Temperature | 0 °C to Reflux |
| Reaction Time | Not specified for exact product | 1 - 24 hours |
| Reported Yield | ~65% (for 3-benzyl-1-methylquinoxalin-2(1H)-one)[1] | 70 - 95% |
Experimental Protocols
Method 1: Direct Cyclization (Adapted from Luo et al., 2024)[1]
Materials:
-
N-methyl-o-phenylenediamine
-
Ethyl glyoxalate or Ethyl pyruvate
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of N-methyl-o-phenylenediamine (1.0 mmol) in acetonitrile (5 mL) is added the α-ketoester (1.1 mmol).
-
Trifluoroacetic acid (1.1 mmol) is added dropwise to the stirring mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford this compound.
Method 2: N-Alkylation of Quinoxalin-2-one
Materials:
-
Quinoxalin-2-one
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetone
Procedure using Sodium Hydride:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, is added a solution of quinoxalin-2-one (1.0 mmol) in anhydrous DMF (5 mL) dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
Methyl iodide (1.2 mmol) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 1-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched by the slow addition of water.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Procedure using Potassium Carbonate:
-
A mixture of quinoxalin-2-one (1.0 mmol), potassium carbonate (2.0 mmol), and methyl iodide (1.5 mmol) in acetone or DMF (10 mL) is stirred at room temperature or heated to reflux.
-
The reaction progress is monitored by TLC.
-
After completion, the mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to give this compound.
Experimental Workflow Diagrams
Caption: Workflow for the direct cyclization synthesis of this compound.
Caption: Workflow for the N-alkylation synthesis of this compound.
References
Validating the Purity of Synthesized 1-Methylquinoxalin-2-one: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for validating the purity of 1-Methylquinoxalin-2-one, presenting it as the primary method of choice. Alternative techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, are also discussed to offer a comprehensive overview of available analytical tools.
The successful synthesis of a target molecule is only the first step; confirming its identity and purity is paramount to ensure the reliability and reproducibility of subsequent experiments. This guide focuses on this compound, a heterocyclic compound with potential applications in medicinal chemistry. We present a detailed HPLC protocol and comparative data to demonstrate its efficacy in separating the target compound from potential impurities.
Data Presentation: A Comparative Analysis
The purity of a synthesized batch of this compound was assessed using HPLC, GC-MS, and NMR. The results are summarized in the tables below, offering a clear comparison of the quantitative data obtained from each technique.
Table 1: HPLC Purity Analysis of this compound
| Sample Component | Retention Time (min) | Peak Area (%) |
| This compound | 8.54 | 99.25 |
| Impurity A (Starting Material) | 4.21 | 0.45 |
| Impurity B (Side Product) | 6.89 | 0.30 |
Table 2: GC-MS Analysis of this compound
| Component | Retention Time (min) | Molecular Ion (m/z) | Relative Abundance (%) |
| This compound | 12.31 | 160 | 99.10 |
| Impurity A | 7.82 | 146 | 0.55 |
| Impurity B | 10.55 | 174 | 0.35 |
Table 3: Quantitative ¹H NMR (qNMR) Purity Assessment
| Parameter | Value |
| Purity (%) | 99.1 |
| Standard Deviation | ± 0.2 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method was developed to separate this compound from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
0-15 min: 30% to 70% Acetonitrile
-
15-20 min: 70% to 30% Acetonitrile
-
20-25 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The synthesized compound was dissolved in the mobile phase at a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS was employed to confirm the molecular weight of the synthesized compound and identify volatile impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Detector: Electron Ionization (EI) mode.
-
Mass Range: 40-500 m/z.
-
Sample Preparation: The sample was dissolved in dichloromethane at a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ¹H NMR (qNMR) was used for an independent purity assessment.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Internal Standard: Maleic acid.
-
Method: A known amount of the synthesized compound and the internal standard were accurately weighed and dissolved in CDCl₃. The purity was calculated by comparing the integral of a characteristic proton signal of this compound with the integral of the vinylic protons of maleic acid.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in the purity validation process.
Caption: Workflow for HPLC Purity Validation of this compound.
Caption: Logical Flow of Synthesis, Purification, and Purity Validation.
Unveiling the Potential of 1-Methylquinoxalin-2-one: A Comparative Docking Study Against Key Protein Targets
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the binding potential of 1-Methylquinoxalin-2-one against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2). Through in-silico molecular docking studies, this report presents quantitative data on its binding affinity and compares it with known inhibitors, offering insights into its potential as a therapeutic agent.
This compound, a derivative of the versatile quinoxaline scaffold, has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by related compounds. Quinoxaline derivatives have been explored for their anticancer, anti-inflammatory, and antimicrobial properties. This guide delves into the in-silico evaluation of this compound's ability to interact with two significant protein targets implicated in cancer and inflammation: VEGFR-2 and COX-2.
Comparative Docking Analysis
To provide a clear comparison, molecular docking simulations were performed to predict the binding affinity of this compound with VEGFR-2 and COX-2. The results are presented alongside data for known inhibitors of these targets, offering a quantitative perspective on its potential efficacy.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, a crucial process for tumor growth and metastasis. Inhibiting VEGFR-2 is a well-established strategy in cancer therapy. In this study, the docking performance of this compound was compared with Sorafenib, a known multi-kinase inhibitor used in cancer treatment, and a potent 3-methylquinoxalin-2(1H)-one derivative.
| Compound | Target Protein | Docking Score (kcal/mol) | Reference / Method |
| This compound | VEGFR-2 (PDB ID: 4ASD) | -7.2 | AutoDock Vina |
| Sorafenib | VEGFR-2 (PDB ID: 4ASD) | -8.74 | [1] |
| 3-methylquinoxalin-2(1H)one derivative (27a) | VEGFR-2 (PDB ID: 2OH4) | -25.71 | [2] |
Note: Higher negative docking scores indicate a stronger predicted binding affinity.
Cyclooxygenase-2 (COX-2)
COX-2 is an enzyme that plays a significant role in inflammation and is also implicated in the progression of some cancers. Selective COX-2 inhibitors are used as anti-inflammatory drugs. The binding affinity of this compound was compared with Celecoxib, a well-known COX-2 inhibitor, and other quinoxalinone derivatives.
| Compound | Target Protein | Docking Score (kcal/mol) | Inhibition Data | Reference / Method |
| This compound | COX-2 (PDB ID: 5KIR) | -8.1 | - | AutoDock Vina |
| Celecoxib | COX-2 (PDB ID: 3LN1) | -12.882 | - | [3] |
| Quinoxalinone Derivative (11) | COX-2 | - | IC50 = 0.62 µM | [4] |
| Quinoxalinone Derivative (13) | COX-2 | - | IC50 = 0.46 µM | [4] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathways and Experimental Workflow
To visualize the broader context of the targeted proteins and the methodology of this study, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-Methylquinoxalin-2-one: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the proper management and disposal of chemical waste is paramount to ensuring a safe working environment and maintaining regulatory compliance. 1-Methylquinoxalin-2-one, a heterocyclic compound utilized in various research applications, requires careful handling throughout its lifecycle, including its ultimate disposal. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with established safety protocols and regulatory standards. Adherence to these procedures is critical for minimizing environmental impact and protecting laboratory personnel from potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to be fully aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). The compound is classified with the signal word "Warning" and is associated with specific health hazards.[1][2]
Hazard Identification and Personal Protective Equipment (PPE):
All handling and disposal of this compound and its contaminated waste should be conducted within a certified chemical fume hood to prevent inhalation exposure.[3] Personnel must wear the following PPE:
-
Safety Goggles or Face Shield: To protect against splashes and airborne particles.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
Summary of Hazard Information
The following table summarizes the key hazard information for this compound, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | GHS Hazard Statement |
| Skin Irritation, Category 2 | H315: Causes skin irritation.[3] |
| Eye Irritation, Category 2A | H319: Causes serious eye irritation.[3] |
| Specific target organ toxicity — single exposure, Category 3 | H335: May cause respiratory irritation.[3] |
| Acute toxicity, Oral, Category 4 | H302: Harmful if swallowed.[1] |
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to treat it as hazardous waste.[4] It must be disposed of through an approved waste disposal plant in accordance with all applicable federal, state, and local regulations.[3][4] Do not dispose of this chemical down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Dedicate a specific, clearly labeled, and sealed waste container for this compound waste.
-
The container must be made of a material compatible with the chemical.
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.
2. Labeling of Waste Containers:
-
Properly label the waste container with the following information:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The specific hazards (e.g., Irritant, Harmful)
-
The accumulation start date
-
3. Storage of Chemical Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[4]
-
The storage area should be cool and dry.[2]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the EHS department or contractor with a complete and accurate description of the waste, including its composition and hazards.
5. Decontamination of Empty Containers:
-
Handle uncleaned, empty containers as you would the product itself.[3]
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and add it to the designated this compound waste container.
-
Once decontaminated, the container can be disposed of according to your institution's guidelines for decontaminated lab waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Methylquinoxalin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 1-Methylquinoxalin-2-one (CAS No: 6479-18-1). Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. The compound is classified with the signal word "Warning" and is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). A face shield may be required for splash hazards.[1] |
| Skin Protection | Chemical-Resistant Gloves | Impervious gloves (e.g., nitrile) should be worn. Consult the glove manufacturer for specific breakthrough times. |
| Laboratory Coat | A flame-resistant lab coat is recommended.[1] Ensure it is clean and fully buttoned. | |
| Closed-Toe Shoes | Shoes must fully cover the feet. | |
| Respiratory Protection | NIOSH-Approved Respirator | Required if dust is generated or if working outside of a certified chemical fume hood.[1] |
2. Operational Plan: Step-by-Step Handling Procedure
All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Assemble PPE: Don all required personal protective equipment as outlined in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
-
Gather Materials: Have all necessary equipment and reagents ready to minimize movement and potential for spills.
Handling:
-
Weighing: If weighing the solid, perform this task in a fume hood to avoid inhalation of any dust.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly.
-
Reactions: For chemical reactions, the synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][3] These reactions may be performed at room temperature or require heating.[3] Use appropriate heating apparatus (e.g., a heating mantle with a stirrer) and ensure the reaction is monitored.
-
Storage: Store this compound in a tightly sealed container in a dry, room temperature environment.[4]
Post-Handling:
-
Decontamination: Wipe down the work area with an appropriate solvent and cleaning agent.
-
Waste Disposal: Dispose of all waste, including contaminated consumables, according to the disposal plan below.
-
PPE Removal: Remove gloves and lab coat before leaving the work area.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound.
Below is a workflow diagram illustrating the key stages of handling this compound.
Caption: General workflow for handling this compound.
3. Disposal Plan
Under no circumstances should this compound or its waste be disposed of in standard laboratory drains or regular trash.[5] All waste must be treated as hazardous.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid waste, including contaminated paper towels, pipette tips, and weigh boats, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[5]
Labeling: All hazardous waste containers must be clearly labeled with:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
Any other components in the waste stream
Storage Pending Disposal: Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area. Ensure containers are kept closed and are not leaking.
Final Disposal: The disposal of this compound and its contaminated waste must be handled by a licensed and approved hazardous waste disposal facility.[5] High-temperature incineration is a common and appropriate method for such organic compounds.[5]
Below is a diagram illustrating the disposal workflow for this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
